2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F7IO/c4-1(5,11)2(6,7)12-3(8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOEAIUILBLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(OC(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382142 | |
| Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-52-0 | |
| Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis pathway for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I), a valuable fluorinated building block. This document outlines the probable synthetic route, detailed experimental protocols derived from analogous reactions, and expected analytical data. Safety considerations for the key reagents are also addressed to ensure safe laboratory practices.
Introduction
This compound is a specialized organofluorine compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the trifluoromethoxy group (OCF3) can enhance metabolic stability and lipophilicity, while the terminal iodine atom provides a reactive site for further chemical transformations, such as cross-coupling reactions. This guide details a probable synthetic approach based on the electrophilic addition to a fluorinated vinyl ether.
Synthesis Pathway
The most plausible pathway for the synthesis of this compound involves the iodo-fluorination of perfluoromethyl vinyl ether (CF2=CFOCF3). This reaction proceeds via the addition of an iodine cation (I+) and a fluoride anion (F-) across the carbon-carbon double bond. A common method to achieve this is through the reaction with iodine monochloride (ICl) and hydrogen fluoride (HF), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the iodine source.
The regioselectivity of the addition is dictated by the electronic effects of the trifluoromethoxy group, which directs the more electrophilic iodine atom to the carbon atom further from the oxygen, and the fluoride ion to the carbon atom adjacent to the oxygen.
Experimental Protocol
Reaction: Perfluoromethyl vinyl ether + Iodine Monochloride + Hydrogen Fluoride → this compound
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Perfluoromethyl vinyl ether | CF2=CFOCF3 | 166.02 | >98% | Major chemical suppliers |
| Iodine Monochloride | ICl | 162.36 | >98% | Major chemical suppliers |
| Anhydrous Hydrogen Fluoride | HF | 20.01 | >99.9% | Major chemical suppliers |
| Boron Trifluoride (Lewis Acid Catalyst) | BF3 | 67.81 | >99% | Major chemical suppliers |
| Anhydrous Dichloromethane (Solvent) | CH2Cl2 | 84.93 | >99.8% | Major chemical suppliers |
| Sodium Bicarbonate (for washing) | NaHCO3 | 84.01 | Reagent grade | Major chemical suppliers |
| Anhydrous Magnesium Sulfate (for drying) | MgSO4 | 120.37 | Reagent grade | Major chemical suppliers |
Equipment:
-
A high-pressure reactor made of a material resistant to hydrogen fluoride (e.g., Monel or Hastelloy) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
-
A cooling bath (e.g., dry ice/acetone).
-
Schlenk line for handling anhydrous reagents.
-
Distillation apparatus for purification.
-
Standard laboratory glassware.
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: The reactor is cooled to -78 °C using a dry ice/acetone bath. Anhydrous dichloromethane (solvent) is transferred to the reactor via cannula.
-
Addition of Reagents:
-
A solution of iodine monochloride in anhydrous dichloromethane is added to the cooled reactor.
-
Anhydrous hydrogen fluoride is carefully condensed into the reactor.
-
Boron trifluoride gas is introduced into the reactor to the desired partial pressure.
-
Perfluoromethyl vinyl ether is then slowly added to the stirred reaction mixture.
-
-
Reaction Conditions: The reactor is sealed, and the reaction mixture is allowed to slowly warm to room temperature. The reaction is then stirred at a controlled temperature (e.g., 25-50 °C) for a specified period (e.g., 12-24 hours). The pressure inside the reactor should be monitored.
-
Work-up:
-
After the reaction is complete, the reactor is cooled to 0 °C, and the excess pressure is carefully vented through a scrubber containing a sodium thiosulfate solution to neutralize unreacted ICl and HF.
-
The reaction mixture is carefully poured into a mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acids.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, then with water, and finally dried over anhydrous magnesium sulfate.
-
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Safety Precautions:
-
Perfluoromethyl vinyl ether is a flammable gas and should be handled in a well-ventilated fume hood.[1][2][3][4] Avoid contact with heat, sparks, and open flames.[1][2] Personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and appropriate respirators, should be worn.[1]
-
Iodine monochloride is a corrosive and toxic substance that can cause severe burns to the skin and eyes.[5][6][7][8] It reacts violently with water.[6][7] All manipulations should be performed in a fume hood, and appropriate PPE, including gloves, safety goggles, and a face shield, must be worn.[5][6][7]
-
Anhydrous hydrogen fluoride is an extremely corrosive and toxic gas that can cause severe burns upon contact with skin, eyes, or the respiratory tract. Inhalation can be fatal. Work with HF requires specialized training and equipment, including a dedicated fume hood and appropriate PPE (HF-resistant gloves, full-face shield, and a lab coat). An HF-specific safety protocol, including the availability of calcium gluconate gel as an antidote, must be in place.
-
Boron trifluoride is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate PPE.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Since experimental data for the target molecule is not available, the spectroscopic data is predicted based on the analysis of structurally similar compounds.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (CF2=CFOCF3 : ICl : HF) | 1 : 1.1 : 2.0 |
| Catalyst Loading (BF3) | 5 mol% |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 25 °C |
| Reaction Time | 24 hours |
| Expected Yield | 60-80% |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹⁹F NMR (CFCl₃ as standard) | δ (ppm): -60 to -65 (t, 3F, -OCF₃), -80 to -85 (q, 2F, -OCF₂-), -40 to -45 (t, 2F, -CF₂I) |
| ¹³C NMR | δ (ppm): ~120 (q, J ≈ 280 Hz, -OCF₃), ~115 (tq, J ≈ 260, 35 Hz, -OCF₂-), ~-10 (t, J ≈ 320 Hz, -CF₂I) |
| Mass Spectrometry (EI) | m/z: 327.89 [M]⁺, 200.99 [M-I]⁺, 166.02 [CF₃OCF=CF₂]⁺, 100.00 [CF₂=CF₂]⁺, 69.00 [CF₃]⁺ |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 1300-1100 (strong, C-F stretching), 1100-1000 (strong, C-O-C stretching) |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Perfluoro(methyl vinyl ether) | C3F6O | CID 14474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. samratpharmachem.com [samratpharmachem.com]
A Technical Guide to the Physicochemical Properties of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are crucial for its application in research and development, particularly in fields like drug development where properties such as solubility and stability are paramount.
Quantitative Data Summary
The available quantitative physicochemical data for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C3F7IO | [1] |
| Molecular Weight | 311.92 g/mol | [1] |
| Boiling Point | 43 °C | [2] |
| Density | 2.0861 g/cm³ | [2] |
| Melting Point | Data not available | |
| Solubility in Water | Expected to be low to slightly soluble | [3][4][5][6] |
| Solubility in Organic Solvents | Expected to be soluble | [3][5][6] |
| Vapor Pressure | Data not available | |
| pKa | Data not available |
Haloalkanes, such as this compound, are generally characterized by low solubility in water.[3][4][5][6] This is attributed to their inability to form strong hydrogen bonds with water molecules.[3][5] Conversely, they tend to be soluble in nonpolar organic solvents.[3][5][6] The boiling points of haloalkanes are typically higher than their parent alkanes due to increased molecular weight and stronger intermolecular dipole-dipole and van der Waals forces.[3][5][7][8]
Experimental Protocols
Detailed and standardized experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are the standard protocols for determining the key properties of a novel chemical entity like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath of the apparatus adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1 °C.
Boiling Point Determination
The boiling point provides insight into the volatility of a liquid compound.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus: The small test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]
-
Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a slow stream of bubbles.[9]
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]
Solubility Determination
Understanding a compound's solubility in various solvents is fundamental for its formulation and application.
Methodology: Shake-Flask Method (for Water Solubility)
-
Sample Preparation: An excess amount of the solid or liquid compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Analysis: A known volume of the clear, saturated solution is carefully removed and analyzed using a suitable analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound. This concentration represents the solubility.
Vapor Pressure Determination
Vapor pressure is a measure of a substance's tendency to evaporate.
Methodology: Knudsen Effusion Method
This method is suitable for compounds with low vapor pressures.[10]
-
Apparatus: A Knudsen effusion cell, which is a small container with a tiny orifice, is used. The cell is placed in a high-vacuum chamber.[10]
-
Measurement: The rate of mass loss of the substance from the cell due to effusion through the orifice is measured at a constant temperature using a microbalance.[10]
-
Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.[10]
Logical Workflow for Physicochemical Characterization
The process of characterizing a novel compound like this compound follows a logical progression of experiments to build a comprehensive profile of its properties.
References
- 1. scbt.com [scbt.com]
- 2. 1561-52-0 CAS MSDS (2-IODOTETRAFLUOROETHYL TRIFLUOROMETHYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]
- 7. testbook.com [testbook.com]
- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane, a fluorinated organic compound of interest in synthetic chemistry. The document details its chemical identity, physical properties, and safety information. While specific experimental protocols for its synthesis and detailed analytical data are not extensively available in public literature, this guide compiles the known information and provides context for its potential applications, particularly in the realm of drug discovery and development where fluorinated motifs are of significant interest.
Chemical Identification and Properties
This compound is a halogenated ether. Its identification and key physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 139604-89-0 | [1] |
| Molecular Formula | C₃F₇IO | [1] |
| Molecular Weight | 311.92 g/mol | [1] |
| IUPAC Name | 1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane | N/A |
| Synonyms | 1-Iodo-1-(trifluoromethoxy)tetrafluoroethane, 1,2,2,2-Tetrafluoro-1-iodo-1-(trifluoromethoxy)ethane, CF₃OCF(I)CF₃ | [2] |
| Boiling Point | 43-44 °C | N/A |
| Density | >1.600 g/cm³ | N/A |
Synthesis and Reactivity
The presence of a carbon-iodine bond suggests that this compound can participate in a variety of coupling reactions, such as cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and radical reactions. The trifluoromethoxy and tetrafluoroethane moieties are generally stable, making the C-I bond the primary site of reactivity.
Spectroscopic Data for Identification
Detailed experimental spectra for this compound are not widely published. The following are predicted spectroscopic characteristics based on the analysis of similar fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: No protons are present in the molecule, therefore no signals are expected in the ¹H NMR spectrum.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be complex due to the presence of two different fluorinated groups (CF₃ and OCF₃) and a CF unit, with coupling between the different fluorine nuclei.
-
The CF₃ group attached to the chiral center is expected to show a doublet.
-
The OCF₃ group is expected to appear as a singlet.
-
The single fluorine atom (CF) would likely appear as a complex multiplet due to coupling with both the CF₃ and OCF₃ groups.
-
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 311.92. Common fragmentation patterns for perfluoroalkyl iodides include the loss of an iodine atom (I⁺, m/z 127) and fragmentation of the fluoroalkyl chain. The high-resolution mass spectrum should confirm the elemental composition of C₃F₇IO.
Applications in Drug Development
While specific applications of this compound in drug development are not documented in the available literature, the structural motifs it contains are of significant interest in medicinal chemistry.
The incorporation of trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups into drug candidates is a common strategy to enhance their pharmacological properties.[3][4][5] These groups can improve:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[3][4]
-
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4]
-
Binding Affinity: The unique electronic properties of fluorinated groups can lead to stronger and more selective binding to biological targets.[3]
Given its structure, this compound could serve as a building block for introducing the -CF(OCF₃)CF₃ moiety into organic molecules. This could be a valuable strategy for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Logical Relationship Diagram
Caption: Logical workflow from synthesis to potential application.
References
- 1. scbt.com [scbt.com]
- 2. CAS 139604-89-0: 1-IODO-1-(TRIFLUOROMETOXI)TETRAFLUOROETANO [cymitquimica.com]
- 3. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I) is a fluorinated organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorinated moieties, such as the trifluoromethoxy group, can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds, with ¹⁹F NMR being particularly informative. This guide provides a detailed overview of the expected NMR spectroscopic data for this compound and outlines a comprehensive experimental protocol for its analysis.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹⁹F and ¹³C NMR spectroscopic data for this compound. These predictions are derived from known chemical shift ranges and coupling constants of similar fluorinated motifs.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CF₃ O- | -58 to -62 | Triplet | ³JFF ≈ 5-10 Hz |
| -OCF₂ - | -85 to -95 | Quartet of Triplets | ³JFF ≈ 5-10 Hz, ²JFF ≈ 2-5 Hz |
| -CF₂ I | -60 to -65 | Triplet | ²JFF ≈ 2-5 Hz |
Chemical shifts are referenced to CFCl₃.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C F₃O- | 118 - 122 | Quartet | ¹JCF ≈ 275-285 Hz |
| -OC F₂- | 110 - 115 | Triplet | ¹JCF ≈ 260-270 Hz |
| -C F₂I | 10 - 15 | Triplet | ¹JCF ≈ 300-310 Hz |
Chemical shifts are referenced to TMS.
Experimental Protocols
A detailed methodology for the acquisition of high-quality NMR spectra is crucial for the unambiguous characterization of this compound.
1. Sample Preparation
-
Solvent Selection: A deuterated solvent that is inert and provides good solubility for the analyte is essential. Chloroform-d (CDCl₃) is a common choice. For quantitative NMR, an internal standard with a known concentration and a resonance that does not overlap with the analyte signals should be added.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹⁹F and ¹³C NMR spectroscopy.
-
NMR Tube: Use a high-precision 5 mm NMR tube.
2. ¹⁹F NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is recommended.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually adequate.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.
-
Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured.
-
Referencing: The chemical shifts should be referenced to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard with a known chemical shift.
-
3. ¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer with a broadband or carbon-specific probe.
-
Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard. For distinguishing between different carbon environments, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A typical spectral width for carbon NMR is 0-220 ppm.
-
Referencing: Chemical shifts are typically referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).
-
Plausible Synthetic Workflow
While a specific synthesis for this compound is not readily documented, a plausible synthetic route can be envisioned starting from a suitable precursor. The following diagram illustrates a hypothetical two-step synthesis.
Caption: Hypothetical synthesis of this compound.
Conclusion
The structural characterization of novel fluorinated compounds like this compound is heavily reliant on modern spectroscopic techniques, particularly multinuclear NMR. While direct experimental data for this specific molecule is scarce, this guide provides a robust framework for its analysis based on predicted spectroscopic parameters and established experimental protocols. The hypothetical data and detailed methodologies presented here offer a valuable resource for researchers and professionals engaged in the synthesis and characterization of new fluorinated materials, aiding in the confirmation of their chemical structures and the assessment of their purity. The successful application of these techniques will be pivotal in advancing the development of new molecules with potential applications in medicine and materials science.
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the advanced methodologies and theoretical frameworks required to elucidate the molecular structure and conformational dynamics of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I). In the absence of specific published experimental data for this molecule, this document serves as a comprehensive roadmap for its structural investigation, drawing upon established techniques and findings from analogous fluorinated compounds.
Introduction
This compound, with the chemical formula C₃F₇IO, is a perfluorinated organic compound of interest in synthetic chemistry and materials science.[1][2] Its utility is intrinsically linked to its three-dimensional structure, including bond lengths, bond angles, and the rotational conformations around its carbon-carbon and carbon-oxygen single bonds. The presence of a bulky iodine atom and a trifluoromethoxy group introduces complex stereoelectronic effects that dictate the molecule's preferred spatial arrangement, reactivity, and intermolecular interactions.
This guide outlines the experimental and computational protocols necessary for a thorough characterization of its molecular structure and conformational landscape.
Predicted Molecular Structure and Key Parameters
The molecular structure of this compound is characterized by a central ethane-like C-C bond, with one carbon atom bonded to two fluorine atoms and an iodine atom, and the other to two fluorine atoms and a trifluoromethoxy group. The key structural parameters that require determination are bond lengths (C-C, C-F, C-O, C-I), bond angles (e.g., ∠FCC, ∠CCO, ∠CCI), and dihedral angles that define the conformational isomers.
Table 1: Predicted and Illustrative Structural Parameters for this compound
| Parameter | Predicted/Illustrative Value | Method of Determination |
| Bond Lengths (Å) | ||
| r(C-C) | ~ 1.54 - 1.56 | Gas Electron Diffraction (GED), Microwave Spectroscopy, Computational Chemistry |
| r(C-F) | ~ 1.33 - 1.35 | GED, Microwave Spectroscopy, Computational Chemistry |
| r(C-O) | ~ 1.36 - 1.42 | GED, Microwave Spectroscopy, Computational Chemistry |
| r(O-CF₃) | ~ 1.36 | GED, Microwave Spectroscopy, Computational Chemistry |
| r(C-I) | ~ 2.14 - 2.18 | GED, Microwave Spectroscopy, Computational Chemistry |
| Bond Angles (°) | ||
| ∠FCC | ~ 109.5 - 112 | GED, Microwave Spectroscopy, Computational Chemistry |
| ∠CCO | ~ 108 - 111 | GED, Microwave Spectroscopy, Computational Chemistry |
| ∠CCI | ~ 110 - 114 | GED, Microwave Spectroscopy, Computational Chemistry |
| ∠COC | ~ 115 - 120 | GED, Microwave Spectroscopy, Computational Chemistry |
| Dihedral Angles (°) | ||
| τ(O-C-C-I) | See Section 3 | GED, NMR Spectroscopy, Computational Chemistry |
Note: The values presented are estimates based on typical bond lengths and angles for similar fluorinated and iodinated organic molecules and are intended for illustrative purposes. Precise determination requires experimental measurement or high-level computational modeling.
Conformational Analysis
The rotational barrier around the C-C single bond in this compound is expected to give rise to multiple conformational isomers. The primary conformers are anticipated to be staggered arrangements to minimize steric hindrance between the bulky substituents. The key dihedral angle for describing these conformers is the O-C-C-I torsion angle. The two most likely stable conformers are the anti and gauche forms.
-
Anti Conformer: The trifluoromethoxy group and the iodine atom are positioned at approximately 180° to each other. This conformation is often the most stable due to minimized steric repulsion.
-
Gauche Conformer: The trifluoromethoxy group and the iodine atom are positioned at approximately 60° to each other. While potentially higher in energy due to steric clash, gauche interactions in fluorinated systems can be stabilized by hyperconjugation effects.
The relative populations of these conformers are dependent on the energy difference between them, which can be determined experimentally by spectroscopic methods or calculated using computational chemistry.
Experimental Protocols for Structural Determination
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.
-
Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector. The total scattering intensity is a combination of atomic and molecular scattering.
-
Data Analysis: The molecular scattering component, which contains information about the internuclear distances, is extracted. This data is used to generate a radial distribution curve, from which bond lengths, bond angles, and the amplitudes of thermal vibrations can be derived. By analyzing the data in conjunction with theoretical models of different conformers, their relative populations can also be determined.
Caption: Experimental workflow for structural elucidation.
Spectroscopic Techniques
Microwave Spectroscopy: This technique provides highly accurate data on the rotational constants of a molecule, from which precise molecular geometries can be derived. It is particularly sensitive to the isotopic composition, and analysis of different isotopologues can yield a complete structural determination.
NMR Spectroscopy: While not providing direct bond lengths and angles, NMR spectroscopy, particularly the analysis of coupling constants (e.g., ³JHH, ³JHF) and Nuclear Overhauser Effects (NOE), can provide valuable information about the time-averaged dihedral angles and the relative populations of different conformers in solution.
Computational Chemistry Workflow
In the absence of experimental data, or as a complementary approach, computational chemistry provides a powerful tool for predicting molecular structure and conformational energetics.
Methodology:
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating around the C-C and C-O bonds to identify all potential energy minima.
-
Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials for iodine).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Energy Analysis: The relative energies of the conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.
-
Property Prediction: Various molecular properties, such as bond lengths, bond angles, dihedral angles, dipole moments, and spectroscopic parameters (e.g., NMR chemical shifts), can be calculated and compared with experimental data if available.
Caption: Workflow for computational conformational analysis.
Table 2: Illustrative Computational Results for Conformational Analysis
| Conformer | Dihedral Angle (O-C-C-I) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Anti | ~180° | 0.00 | ~ 85% |
| Gauche | ~60° | ~1.2 | ~ 15% |
Note: These are hypothetical values to illustrate the output of a computational study. The actual energy difference and population distribution would need to be determined by a detailed calculation.
Conclusion
A comprehensive understanding of the molecular structure and conformation of this compound is crucial for predicting its physical properties, chemical reactivity, and potential applications. While specific experimental data is not yet available in the public domain, the combination of gas-phase experimental techniques like Gas Electron Diffraction and Microwave Spectroscopy, complemented by high-level computational chemistry, provides a robust framework for its complete structural elucidation. The methodologies outlined in this guide offer a clear pathway for researchers to undertake such an investigation, which will be invaluable for the rational design of new materials and chemical entities based on this fluorinated building block.
References
An In-depth Technical Guide to 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. Due to the limited specific historical information available for this compound, this guide focuses on the known properties of its isomers, places its development within the broader context of fluorinated ether chemistry, and proposes a plausible synthetic pathway based on established organofluorine reactions. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the unique properties of iodinated hydrofluoroethers.
Introduction to Fluorinated Ethers
The field of organofluorine chemistry has significantly impacted various scientific disciplines, most notably in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated ethers, a subset of these compounds, are of particular interest due to their unique combination of properties, including high thermal and chemical stability, low toxicity, and specific solvency characteristics.
The history of fluorinated compounds dates back to the 16th century with the description of fluorite as a flux in metallurgy. However, the systematic study of organofluorine chemistry began much later with the isolation of elemental fluorine in the late 19th century. The development of hydrofluoroethers (HFEs) gained significant momentum in the late 20th century as environmentally benign replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which were found to contribute to ozone layer depletion. The presence of a trifluoromethoxy group (-OCF3) is known to enhance the lipophilicity of molecules, a crucial factor in drug design for improving membrane permeability and bioavailability.
The Isomers of this compound
The chemical name "this compound" can refer to two constitutional isomers, which exhibit different physical properties. The available data for these isomers is summarized below.
1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane
This isomer is identified by the CAS number 139604-89-0. While specific details regarding its initial discovery and synthesis are not widely documented in readily accessible literature, its chemical identity is established.
1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane
This isomer is identified by the CAS number 1561-52-0. Similar to its isomer, detailed historical information is scarce. However, some of its physical properties have been reported.
Quantitative Data
The following tables summarize the known quantitative data for the two isomers of this compound.
Table 1: Physicochemical Properties of 1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane
| Property | Value | Reference |
| CAS Number | 139604-89-0 | N/A |
| Molecular Formula | C3F7IO | [1] |
| Molecular Weight | 311.92 g/mol | [1] |
| Density | 2.204 g/cm³ | N/A |
Table 2: Physicochemical Properties of 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane
| Property | Value | Reference |
| CAS Number | 1561-52-0 | [2] |
| Molecular Formula | C3F7IO | [2] |
| Molecular Weight | 311.92 g/mol | [2] |
| Boiling Point | 43 °C | [2] |
| Density | 2.0861 g/cm³ | [2] |
Proposed Synthesis and Experimental Protocols
Proposed Reaction: Iodofluorination of Trifluorovinyl Trifluoromethyl Ether
The addition of iodine monofluoride (IF) to a fluoroalkene is a known method for the synthesis of iodofluoroalkanes. Iodine monofluoride can be generated in situ from the reaction of iodine and a fluorine source.
Reaction Scheme:
CF2=CFOCF3 + IF → CF3CF(I)OCF3 or ICF2CF2OCF3
The regioselectivity of the addition would determine which of the two isomers is formed.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol for the synthesis of this compound based on the iodofluorination of trifluorovinyl trifluoromethyl ether. This protocol is for illustrative purposes and has not been experimentally validated from the available search results.
Materials:
-
Trifluorovinyl trifluoromethyl ether
-
Iodine (I2)
-
Silver(I) fluoride (AgF) or another suitable fluorine source
-
Inert solvent (e.g., acetonitrile)
-
Reaction vessel protected from light
-
Standard glassware for synthesis and purification (distillation apparatus)
Procedure:
-
In a reaction vessel protected from light, suspend silver(I) fluoride in an inert solvent such as acetonitrile.
-
Cool the suspension to a low temperature (e.g., -20 °C to 0 °C) with constant stirring.
-
Slowly add a solution of iodine in the same inert solvent to the suspension. The reaction should form iodine monofluoride in situ.
-
Once the in situ generation of iodine monofluoride is complete, slowly bubble trifluorovinyl trifluoromethyl ether gas through the reaction mixture or add it as a condensed liquid.
-
Maintain the low temperature and continue stirring for several hours to allow the addition reaction to proceed.
-
After the reaction is complete (monitored by a suitable technique like GC-MS), the reaction mixture is filtered to remove the silver iodide byproduct.
-
The resulting solution is carefully distilled to isolate the this compound product. The different boiling points of the two potential isomers would allow for their separation.
Visualizations
Proposed Synthesis Pathway
Caption: Proposed synthesis of the two isomers of this compound.
Experimental Workflow
Caption: A hypothetical workflow for the synthesis of this compound.
Conclusion
This compound represents a class of highly functionalized fluorinated ethers with potential applications in various fields. While detailed historical and synthetic information is not widely available, this guide provides a summary of the known properties of its isomers and proposes a plausible synthetic route based on established principles of organofluorine chemistry. Further research is needed to fully characterize these compounds and explore their potential applications. This guide serves as a starting point for researchers interested in the synthesis and utilization of these unique molecules.
References
Thermal Stability and Decomposition of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I) is a halogenated ether of interest in various fields, including organic synthesis and potentially as a building block in the development of novel pharmaceuticals and materials. Its chemical structure, featuring a trifluoromethoxy group and a carbon-iodine bond, dictates its reactivity and thermal stability. Understanding the thermal behavior of this compound is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide summarizes the expected thermal stability, potential decomposition pathways, and standard experimental protocols for its analysis.
Predicted Thermal Stability
The thermal stability of an organic molecule is primarily determined by the strength of its covalent bonds. In the case of this compound, the C-I bond is predicted to be the weakest link and, therefore, the most susceptible to thermal cleavage. The presence of highly electronegative fluorine atoms on the adjacent carbons can influence the bond dissociation energies throughout the molecule.
Data Presentation: Bond Dissociation Energies
The following table summarizes relevant bond dissociation energies (BDEs) for bonds present in or analogous to those in this compound. These values are critical for predicting the initiation temperature and mechanism of thermal decomposition.
| Bond Type | Representative Molecule | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| C-I | C₂F₅I | ~222 | ~53 |
| C-C | C₂F₆ | ~406 | ~97 |
| C-F | C₂F₆ | ~535 | ~128 |
| C-O (ether) | (CF₃)₂O | ~498 | ~119 |
Note: The BDE for the C-I bond is significantly lower than that of the C-C, C-F, and C-O bonds, indicating that the initial step of thermal decomposition will likely be the homolytic cleavage of the carbon-iodine bond.
Proposed Thermal Decomposition Pathways
Upon heating, this compound is expected to decompose primarily through the homolytic fission of the C-I bond, generating a perfluoroalkyl radical and an iodine radical. The subsequent reactions of these radicals will lead to a variety of decomposition products.
Mandatory Visualization: Decomposition Pathway
Navigating the Solubility of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I) remains a critical yet under-documented area in chemical research. This technical guide consolidates available information on the principles of its solubility in organic solvents, provides detailed experimental protocols for its determination, and introduces predictive modeling as a powerful tool for solubility assessment. Aimed at researchers, scientists, and professionals in drug development, this document furnishes the necessary framework to approach the solubilization of this complex fluorinated compound.
Predicting Solubility: The Principle of "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a highly fluorinated molecule, which imparts a non-polar character. Therefore, it is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents like water. For instance, a related compound, 2-Iodo-1,1,1-trifluoroethane, is reported to be insoluble in water.
The selection of an appropriate solvent is crucial for various applications, including chemical reactions, purifications, and formulations. A systematic approach to solvent selection and solubility determination is outlined in the workflow below.
Figure 1. A workflow diagram illustrating the process of selecting a suitable organic solvent and determining the solubility of a compound.
Quantitative Solubility Data of Common Organic Solvents
While specific data for the target compound is unavailable, the following table presents key physical properties of common organic solvents that are crucial for predicting their potential to dissolve this compound. Solvents with lower polarity indices and dielectric constants are generally expected to be better candidates.
| Solvent | Formula | Polarity Index | Dielectric Constant (at 20°C) | Boiling Point (°C) |
| n-Hexane | C₆H₁₄ | 0.1 | 1.88 | 69 |
| Toluene | C₇H₈ | 2.4 | 2.38 | 111 |
| Dichloromethane | CH₂Cl₂ | 3.1 | 9.08 | 40 |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 4.34 | 35 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | 77 |
| Acetone | C₃H₆O | 5.1 | 20.7 | 56 |
| Ethanol | C₂H₅OH | 5.2 | 24.55 | 78 |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.7 | 153 |
| Water | H₂O | 10.2 | 80.1 | 100 |
Experimental Protocol for Determining Solubility
The following is a generalized protocol for the gravimetric determination of the solubility of a liquid solute in an organic solvent, based on the static equilibrium method.
Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specific temperature to form a saturated solution.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled water bath or incubator
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Magnetic stirrer and stir bars
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of Solvent: Ensure the solvent is pure and dry, as impurities can affect solubility.
-
Sample Preparation: a. Accurately weigh a clean, dry vial. b. Add a known mass of the organic solvent to the vial. c. Record the precise mass of the solvent.
-
Addition of Solute: a. Gradually add small, accurately weighed increments of this compound to the solvent in the vial. b. After each addition, securely seal the vial and place it in the temperature-controlled bath set to the desired temperature. c. Stir the mixture vigorously using a magnetic stirrer.
-
Equilibration: a. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration may need to be determined empirically. b. Visually inspect the vial to confirm the presence of an excess, undissolved phase of the solute, indicating that the solution is saturated.
-
Separation of Phases (if necessary): a. If an undissolved phase is present, carefully allow the phases to separate. This can be facilitated by gentle centrifugation if the phases do not separate readily.
-
Determination of Solute Mass in the Saturated Solution: a. Carefully remove a known mass of the clear, saturated supernatant (the solvent with the dissolved solute) and transfer it to a pre-weighed, clean, dry vial. b. Record the mass of the saturated solution transferred. c. Evaporate the solvent from the vial containing the supernatant. This should be done under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute to avoid its loss. d. Once the solvent is completely evaporated, weigh the vial containing the non-volatile solute residue.
-
Calculation: a. Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the residue. b. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent: Solubility ( g/100 g solvent) = (mass of dissolved solute / mass of solvent in the aliquot) * 100
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for both the solute and the solvent before starting the experiment.
Advanced Approaches: Predictive Solubility Models
For a more theoretical approach, Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be employed to predict the solubility of compounds.[1][2] These computational methods correlate the molecular structure of a compound with its physicochemical properties, such as solubility.
These models are built using large datasets of known solubility data and can be used to estimate the solubility of new or untested compounds.[3] While developing a specific QSPR model for this compound would require a substantial amount of experimental data, researchers can leverage existing models that have been trained on diverse sets of organic molecules, including halogenated compounds.[4]
The general workflow for using a predictive model is as follows:
Figure 2. A simplified workflow for predicting the solubility of a compound using QSPR or machine learning models.
By combining empirical testing with theoretical predictions, researchers can gain a comprehensive understanding of the solubility of this compound and select the most appropriate solvents for their specific needs. This integrated approach is essential for advancing research and development in fields where this and similar fluorinated compounds play a vital role.
References
- 1. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSPR models of n-octanol/water partition coefficients and aqueous solubility of halogenated methyl-phenyl ethers by DFT method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
Hazard Identification and Classification
Based on analogous compounds, 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is anticipated to be a gas under pressure that may cause skin, eye, and respiratory irritation.
1.1. GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Gases Under Pressure | Compressed Gas | H280: Contains gas under pressure; may explode if heated.[2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[6] |
1.2. GHS Label Elements (Inferred)
-
Pictograms:
-
Gas cylinder
-
Exclamation mark
-
-
Hazard Statements:
-
Precautionary Statements:
Physical and Chemical Properties
Quantitative data for the target compound is limited. The following table includes data for a related compound, 1,1,1,2-Tetrafluoroethane, to provide context.
| Property | Value (for 1,1,1,2-Tetrafluoroethane) |
| Molecular Formula | C2H2F4 |
| Molecular Weight | 102.03 g/mol |
| Boiling Point | -26.5 °C |
| Flash Point | 250 °C |
| Auto-ignition Temperature | 770 °C |
| Vapor Pressure | 39 psia at 0 °C |
| Vapor Density | 3.5 |
Source: Sigma-Aldrich SDS for 1,1,1,2-Tetrafluoroethane[8]
Experimental Protocols: Safe Handling and Emergency Procedures
3.1. Standard Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Risk Assessment: Before handling, conduct a thorough risk assessment specific to the planned experiment.
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][9] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Dispensing:
-
Post-Handling:
3.2. Emergency Spill Response Protocol
-
Evacuation: Immediately evacuate the area and restrict access.
-
Ventilation: Ensure the area is well-ventilated to disperse the gas.
-
Personal Protection: Responders must wear appropriate PPE, including respiratory protection if necessary.
-
Containment: If possible, and without risk, stop the leak.
-
Cleanup: Allow the gas to dissipate in a well-ventilated area. Do not let the product enter drains.
3.3. First-Aid Measures
| Exposure Route | Symptoms | First-Aid Protocol |
| Inhalation | Respiratory irritation, dizziness, headache, potential for asphyxiation.[4] | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Irritation, redness. Contact with rapidly expanding gas may cause frostbite.[3][10] | Immediately wash the affected area with soap and plenty of water.[6] For frostbite, flush with lukewarm water. Do not remove clothing frozen to the skin. Seek medical attention. |
| Eye Contact | Serious irritation, redness, pain.[6] | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention. |
| Ingestion | Not a likely route of exposure for a gas. | If ingestion occurs, rinse the mouth with water. Do not induce vomiting. Seek medical attention. |
Visualizations
Caption: Workflow for safe handling and emergency response.
Caption: Potential health effects and corresponding first-aid measures.
References
- 1. SDS of 1,1,1,2-Tetrafluoro-2-Iodo-2-(Trifluoromethoxy)Ethane, Safety Data Sheets, CAS 139604-89-0 - chemBlink [ww.chemblink.com]
- 2. messer.rs [messer.rs]
- 3. airgas.com [airgas.com]
- 4. pdf.lowes.com [pdf.lowes.com]
- 5. agas.com [agas.com]
- 6. fishersci.com [fishersci.com]
- 7. ghc.de [ghc.de]
- 8. appliedgas.com [appliedgas.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. airgas.com [airgas.com]
Methodological & Application
Application Notes and Protocols for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane in Fluoroalkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The trifluoromethoxy (OCF₃) group, in particular, is of high interest due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity. 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I) is an emerging reagent for the introduction of the 1-(trifluoromethoxy)tetrafluoroethyl group (–CF₂CF₂OCF₃) into organic molecules. This moiety serves as a valuable building block in the design of novel pharmaceuticals and agrochemicals.
These application notes provide an overview of the utility of this compound in fluoroalkylation reactions, with a focus on photocatalytic methods. The protocols and data presented are based on established procedures for similar perfluoroalkyl iodides and are intended to serve as a starting point for reaction optimization.
Application Notes
The 1-(trifluoromethoxy)tetrafluoroethyl group imparted by this reagent can offer several advantages in drug design:
-
Enhanced Lipophilicity: The highly fluorinated chain can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluoroalkyl group can influence the pKa of nearby functional groups, affecting receptor binding and solubility.
-
Conformational Control: The sterically demanding nature of the 1-(trifluoromethoxy)tetrafluoroethyl group can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation.
The primary application of this compound is in radical fluoroalkylation reactions. The carbon-iodine bond is relatively weak and can be cleaved under mild conditions to generate the corresponding fluoroalkyl radical. This reactive intermediate can then be trapped by a variety of substrates, including alkenes, alkynes, and (hetero)arenes. Visible-light photoredox catalysis is a particularly mild and efficient method for generating these radicals, avoiding the need for harsh reagents or high temperatures.
Experimental Protocols
The following is a general protocol for the visible-light-mediated fluoroalkylation of an alkene using this compound. This protocol is based on similar procedures for other perfluoroalkyl iodides and should be optimized for specific substrates.
General Protocol for Photocatalytic Fluoroalkylation of Alkenes
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5–2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃], Ru(bpy)₃Cl₂, or an organic dye like Eosin Y; 1–2 mol%)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp, 24 W compact fluorescent lamp)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.25 mmol, 1.0 equiv), the photocatalyst (0.0025–0.005 mmol, 1–2 mol%), and the anhydrous solvent (2.5 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15–20 minutes.
-
Add this compound (0.375–0.50 mmol, 1.5–2.0 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Seal the Schlenk tube and place it approximately 5–10 cm from the visible light source.
-
Irradiate the reaction mixture with visible light at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluoroalkylated product.
Safety Precautions:
-
This compound is a halogenated organic compound and should be handled in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Review the Safety Data Sheet (SDS) for the reagent and all other chemicals used before starting the experiment.
Data Presentation
The following table summarizes representative yields for the photocatalytic addition of a generic perfluoroalkyl iodide to a variety of alkenes. These data are intended to be illustrative of the potential scope of the reaction with this compound and are based on published results for similar reagents. Actual yields will depend on the specific substrate and optimized reaction conditions.
| Entry | Alkene Substrate | Product | Representative Yield (%) |
| 1 | Styrene | 1-iodo-1-phenyl-3-(trifluoromethoxy)tetrafluoropropane | 85 |
| 2 | 1-Octene | 1-iodo-3-(trifluoromethoxy)tetrafluorodecane | 90 |
| 3 | Cyclohexene | 1-iodo-2-(1-(trifluoromethoxy)tetrafluoroethyl)cyclohexane | 75 |
| 4 | Methyl acrylate | Methyl 2-iodo-4-(trifluoromethoxy)tetrafluorobutanoate | 68 |
| 5 | N-Vinylpyrrolidone | 3-(1-iodo-2-(trifluoromethoxy)ethyl)pyrrolidin-2-one | 78 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for photocatalytic fluoroalkylation.
Plausible Reaction Mechanism
Caption: Plausible mechanism for photoredox-catalyzed fluoroalkylation.
Application Notes and Protocols for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane, also known by its chemical formula CF₃OCF₂CF₂I, is a specialized fluorinated reagent pivotal for the introduction of the 1-(trifluoromethoxy)tetrafluoroethyl moiety into organic molecules. The incorporation of fluorinated groups, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry and materials science to enhance the physicochemical properties of compounds. These properties include metabolic stability, lipophilicity, and binding affinity, which are critical in the development of new pharmaceuticals and advanced materials.
This document provides detailed application notes and protocols for the use of this compound as a reagent in organic synthesis, with a focus on its utility in generating the highly valuable trifluoromethoxytetrafluoroethyl radical for subsequent chemical transformations.
Physicochemical Properties
A comprehensive understanding of the reagent's properties is essential for its safe and effective handling in a laboratory setting.
| Property | Value |
| CAS Number | 1561-52-0 |
| Molecular Formula | C₃F₇IO |
| Molecular Weight | 311.92 g/mol |
| Appearance | Not specified in available literature; likely a liquid. |
| Boiling Point | Not specified in available literature. |
| Solubility | Expected to be soluble in common organic solvents. |
Core Application: Radical Addition Reactions
The primary application of this compound in organic synthesis stems from the relatively weak carbon-iodine bond. This bond can be readily cleaved under photochemical conditions to generate the trifluoromethoxytetrafluoroethyl radical (CF₃OCF₂CF₂•). This reactive intermediate can then participate in a variety of addition reactions with unsaturated systems, such as alkenes and alkynes, to form new carbon-carbon bonds.
A study on the photodissociation of this compound has shown that irradiation at 254 nm leads to the production of iodine atoms with a quantum efficiency close to 1.0.[1] This high efficiency underscores its utility as a clean and effective source of the trifluoromethoxytetrafluoroethyl radical for synthetic applications.
Logical Workflow for Radical Addition
The general workflow for utilizing this compound in a radical addition reaction is depicted below.
Experimental Protocols
While specific, detailed protocols for this compound are not widely available in the reviewed literature, a general procedure for the photochemical radical addition of perfluoroalkyl iodides to alkenes can be adapted. The following protocol is a representative example and should be optimized for specific substrates.
General Protocol for Photochemical Addition to an Alkene
Materials:
-
This compound (CF₃OCF₂CF₂I)
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Photoreactor equipped with a UV lamp (e.g., 254 nm)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 eq.) and this compound (1.1 - 1.5 eq.) in the chosen anhydrous, degassed solvent.
-
Inert Atmosphere: Seal the reaction vessel and thoroughly degas the solution by bubbling with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Irradiation: Place the reaction vessel in the photoreactor and commence stirring. Irradiate the reaction mixture with a UV lamp at the appropriate wavelength (e.g., 254 nm) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Safety Precautions:
-
Perfluoroalkyl iodides can be volatile and should be handled in a well-ventilated fume hood.
-
UV radiation is harmful. Ensure the photoreactor is properly shielded to prevent exposure.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Potential Applications in Drug Development
The introduction of the CF₃OCF₂CF₂- group can significantly impact the properties of a lead compound in a drug discovery program.
Conclusion
This compound is a valuable reagent for the introduction of the trifluoromethoxytetrafluoroethyl group into organic molecules via a radical pathway. Its high efficiency in generating the corresponding radical under photochemical conditions makes it a useful tool for the synthesis of novel fluorinated compounds. While specific documented applications are limited, the general reactivity pattern of perfluoroalkyl iodides provides a strong basis for its application in the synthesis of new drug candidates and advanced materials. Further research into the scope and limitations of its reactivity will undoubtedly expand its utility in organic synthesis.
References
Application Note: Photocatalytic Aminotrifluoromethylation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] Visible-light photoredox catalysis has recently emerged as a powerful and mild method for forging C-CF3 bonds.[1][2][3] This application note details a robust protocol for the intermolecular aminotrifluoromethylation of alkenes. The reaction utilizes a ruthenium-based photocatalyst, an electrophilic trifluoromethylating agent, and a nitrile as the nitrogen source, proceeding via a radical-polar crossover mechanism under mild conditions.[4] This single-step difunctionalization of a carbon-carbon double bond provides direct access to valuable β-trifluoromethylamine scaffolds, which are prevalent in many biologically active compounds.[4]
General Reaction Scheme
A general scheme for the visible-light-induced aminotrifluoromethylation of alkenes.
Experimental Protocol
This protocol is a representative example for the aminotrifluoromethylation of styrene.
Materials:
-
Styrene (or other alkene substrate)
-
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) or 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent)
-
[Ru(bpy)3]Cl2 (Tris(2,2'-bipyridyl)dichlororuthenium(II)) or a similar photocatalyst
-
Acetonitrile (or other nitrile solvent/reagent)
-
Water (or D2O for mechanistic studies)
-
Anhydrous solvent for dilution if necessary (e.g., acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Blue LEDs (λmax ≈ 425 nm) or a household compact fluorescent light bulb[1]
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol, 1.0 equiv), the trifluoromethylating agent (e.g., Umemoto's reagent, 0.24 mmol, 1.2 equiv), and the photocatalyst [Ru(bpy)3]Cl2 (0.002 mmol, 1 mol%).
-
Solvent Addition: Add the nitrile solvent (e.g., acetonitrile, 2.0 mL) and water (0.4 mmol, 2.0 equiv). The nitrile serves as both the solvent and the nitrogen source for the amination step.
-
Degassing: Seal the tube and degas the reaction mixture by bubbling with an inert gas (N2 or Ar) for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Irradiation: Place the sealed reaction tube approximately 5-10 cm from a blue LED lamp. Begin stirring and irradiate at room temperature. The reaction progress can be monitored by TLC or GC-MS. Typical reaction times range from 3 to 24 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired β-trifluoromethylamine product.
Safety Precautions:
-
Trifluoromethylating agents can be moisture-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
High-intensity light sources can be harmful to the eyes; appropriate shielding should be used.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
The following table summarizes the scope of the aminotrifluoromethylation reaction with various substituted styrenes and other alkenes, demonstrating the protocol's broad applicability. Data is representative and compiled from literature sources.[4]
| Entry | Alkene Substrate | Product Yield (%) |
| 1 | Styrene | 95 |
| 2 | 4-Methylstyrene | 92 |
| 3 | 4-Methoxystyrene | 85 |
| 4 | 4-Chlorostyrene | 93 |
| 5 | 4-(Trifluoromethyl)styrene | 88 |
| 6 | 2-Vinylnaphthalene | 90 |
| 7 | (E)-β-Methylstyrene | 75 (as a mixture of diastereomers) |
| 8 | 1,1-Diphenylethylene | 80 |
| 9 | Indene | 68 (as a mixture of diastereomers) |
Mechanism and Workflow
The reaction is initiated by the excitation of the Ru(II) photocatalyst by visible light. The excited-state catalyst then reduces the trifluoromethylating agent via single-electron transfer (SET) to generate a trifluoromethyl radical (•CF3). This radical adds to the alkene, forming a benzylic radical intermediate. This intermediate is then oxidized by the resulting Ru(III) complex to a stable carbocation. Finally, nucleophilic attack by the nitrile solvent, followed by hydrolysis during work-up, yields the aminotrifluoromethylated product and regenerates the ground-state photocatalyst.[4]
References
Application Notes and Protocols: 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is a fluorinated building block with potential applications in medicinal chemistry for the introduction of the 1-(trifluoromethoxy)tetrafluoroethyl moiety into organic molecules. The presence of the trifluoromethoxy (-OCF3) group is known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides an overview of the potential applications of this compound and offers detailed, representative protocols for its use in the synthesis of novel chemical entities. It should be noted that while the utility of fluorinated motifs in drug discovery is well-established, specific documented applications of this compound in medicinal chemistry are limited in publicly available literature. The protocols provided are based on analogous reactions with similar iodo-perfluoroalkyl compounds.
Introduction: The Role of Trifluoromethoxy Groups in Drug Design
The trifluoromethoxy group (-OCF3) has gained significant attention in medicinal chemistry as a bioisostere for other functional groups. Its unique electronic and steric properties can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Key advantages of incorporating a trifluoromethoxy group include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Increased Lipophilicity: The -OCF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the -OCF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding and solubility.
-
Improved Binding Affinity: The unique conformational preferences and electronic properties of the trifluoromethoxy group can lead to more potent interactions with biological targets.
This compound serves as a reagent for introducing the CF3OCF2CF2- fragment, a valuable pharmacophore for the design of novel therapeutics.
Potential Synthetic Applications
The carbon-iodine bond in this compound is the reactive site for various synthetic transformations. The electron-withdrawing nature of the perfluoroalkyl chain facilitates several types of reactions, making it a versatile building block for medicinal chemists.
Radical Addition to Alkenes and Alkynes
Photochemical or radical initiator-induced addition of this compound to unsaturated systems provides a direct method for the synthesis of more complex fluorinated molecules.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. This compound can potentially participate in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution
While direct nucleophilic substitution on a perfluorinated carbon is challenging, under specific conditions, the iodine atom can be displaced by certain nucleophiles.
Experimental Protocols
The following protocols are representative methodologies for the application of this compound in the synthesis of potential drug candidates.
Protocol 1: Radical Addition to an Alkene
Objective: To synthesize a 1-(trifluoromethoxy)tetrafluoroethyl-functionalized alkane via radical addition to an alkene.
Materials:
-
This compound
-
Alkene substrate (e.g., 1-octene)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the alkene substrate (1.0 eq) and anhydrous toluene.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add this compound (1.2 eq) to the reaction mixture under a positive pressure of inert gas.
-
Add the radical initiator, AIBN (0.1 eq), to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Expected Outcome: The corresponding 1-iodo-2-(1-(trifluoromethoxy)tetrafluoroethyl)alkane.
Protocol 2: Copper-Mediated Cross-Coupling with a Thiol
Objective: To synthesize a 1-(trifluoromethoxy)tetrafluoroethyl thioether.
Materials:
-
This compound
-
Thiol substrate (e.g., thiophenol)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add CuI (0.1 eq), K2CO3 (2.0 eq), and the thiol substrate (1.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF, followed by DMEDA (0.2 eq) and this compound (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: The corresponding aryl-(1-(trifluoromethoxy)tetrafluoroethyl)sulfane.
Quantitative Data Summary
| Reaction Type | Substrate | Product Structure | Expected Yield (%) | Calculated logP | Notes |
| Radical Addition | 1-Octene | C6H13CH(I)CH2CF2CF2OCF3 | 60-75 | > 5.0 | Yields can vary based on the alkene and reaction conditions. |
| Cross-Coupling | Thiophenol | C6H5SCF2CF2OCF3 | 70-85 | ~ 4.5 | Copper-mediated couplings are generally efficient for this transformation. |
Visualizations
Signaling Pathway Modification
The introduction of a 1-(trifluoromethoxy)tetrafluoroethyl group can alter a molecule's interaction with a biological target, such as a kinase enzyme. The increased lipophilicity and metabolic stability can lead to enhanced cellular uptake and prolonged target engagement, potentially inhibiting a signaling pathway more effectively.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug candidate.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and initial evaluation of a new chemical entity synthesized using this compound.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
This compound represents a potentially valuable, yet underutilized, building block in medicinal chemistry. Its ability to introduce the 1-(trifluoromethoxy)tetrafluoroethyl moiety offers a promising strategy for the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The provided protocols, based on established methodologies for similar fluorinated compounds, serve as a starting point for researchers to explore the synthetic utility of this reagent in their drug discovery programs. Further investigation into the reactivity and applications of this compound is warranted to fully realize its potential in medicinal chemistry.
References
Application Notes and Protocols: Reaction Kinetics of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I) is a fluorinated building block of significant interest in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the electron-withdrawing trifluoromethoxy and tetrafluoroethyl groups renders the terminal carbon atom susceptible to nucleophilic attack, making it a valuable substrate for introducing the CF₃OCF₂CF₂- moiety into organic molecules. Understanding the reaction kinetics of this compound with various nucleophiles is crucial for optimizing reaction conditions, controlling product distribution, and developing efficient synthetic methodologies.
These application notes provide a comprehensive overview of the anticipated reactivity of this compound with common nucleophiles, along with detailed protocols for conducting kinetic studies. Due to the limited availability of specific kinetic data for this compound in the public domain, the quantitative data presented is based on analogous reactions of structurally similar perfluoroalkyl iodides and serves as a representative guide for experimental design and data analysis.
Anticipated Reactivity with Nucleophiles
The reaction of this compound with nucleophiles is expected to proceed primarily via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The strong electron-withdrawing nature of the perfluoroalkyl group polarizes the C-I bond, making the carbon atom highly electrophilic.
Common Nucleophiles and Expected Products:
-
Amines (e.g., Piperidine): Reaction with primary or secondary amines is expected to yield the corresponding N-perfluoroalkylethyl amines.
-
Alcohols (e.g., Sodium Phenoxide): Alkoxides and phenoxides are anticipated to react to form perfluoroalkylethyl ethers.
-
Thiols (e.g., Sodium Thiophenoxide): Thiolates, being excellent nucleophiles, are expected to readily displace the iodide to form perfluoroalkylethyl sulfides.
Quantitative Data Summary (Representative)
The following table summarizes hypothetical, yet plausible, kinetic data for the reaction of this compound with various nucleophiles. This data is intended to serve as a template for the presentation of experimental results obtained from kinetic studies.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| Piperidine | Acetonitrile | 25 | 1.5 x 10⁻⁴ | 15 |
| Sodium Phenoxide | Acetonitrile | 25 | 1.0 x 10⁻⁵ | 1 |
| Sodium Thiophenoxide | Acetonitrile | 25 | 8.0 x 10⁻³ | 800 |
| Piperidine | DMSO | 25 | 3.0 x 10⁻⁴ | 30 |
| Sodium Phenoxide | DMSO | 25 | 2.5 x 10⁻⁵ | 2.5 |
| Sodium Thiophenoxide | DMSO | 25 | 1.5 x 10⁻² | 1500 |
Note: The data in this table is illustrative and should be determined experimentally for specific reaction conditions.
Experimental Protocols
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol is suitable for reactions where the product or reactant has a distinct UV-Vis absorbance profile from other species in the reaction mixture. The reaction of this compound with sodium thiophenoxide is a good candidate, as the thiophenoxide anion has a strong absorbance that will decrease as the reaction proceeds.
Materials:
-
This compound
-
Sodium thiophenoxide
-
Anhydrous acetonitrile (or other suitable solvent)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of sodium thiophenoxide in anhydrous acetonitrile (e.g., 0.01 M).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for sodium thiophenoxide (determined by an initial scan).
-
Equilibrate the temperature-controlled cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the sodium thiophenoxide stock solution into a quartz cuvette and dilute with acetonitrile to the final desired concentration (e.g., to achieve an initial absorbance of ~1.0).
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette. The concentration of the iodo-perfluoroalkane should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the nucleophile.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The slope of the line is equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the excess reagent: k = k' / [CF₃OCF₂CF₂I].
-
Protocol 2: Kinetic Analysis by ¹⁹F NMR Spectroscopy
This protocol is highly specific and can be used to monitor the disappearance of the starting material (this compound) and the appearance of the product simultaneously.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine)
-
Deuterated solvent (e.g., CD₃CN)
-
Internal standard with a known ¹⁹F NMR signal that does not overlap with the reactant or product signals (e.g., trifluorotoluene).
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
In a separate vial, prepare a solution of the nucleophile in the same deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Equilibrate the NMR probe to the desired reaction temperature.
-
Acquire an initial ¹⁹F NMR spectrum of the solution containing the iodo-perfluoroalkane and the internal standard to determine the initial concentrations from the integration of the respective signals.
-
-
Kinetic Run:
-
Inject a known amount of the nucleophile solution into the NMR tube.
-
Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the -CF₂I group of the starting material and the -CF₂-Nu group of the product.
-
Normalize the integrals to the integral of the internal standard to account for any variations in spectrometer performance.
-
Plot the concentration of the starting material versus time.
-
The data can be fitted to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k).
-
Visualizations
Caption: Workflow for Kinetic Analysis using UV-Vis Spectrophotometry.
Caption: Proposed Sₙ2 Reaction Pathway.
Application Notes and Protocols for the Catalytic Activation of the C-I Bond in 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the catalytic activation of the carbon-iodine (C-I) bond in 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I). Due to the limited specific literature on this particular compound, the protocols detailed below are representative methods based on well-established principles for the activation of perfluoroalkyl iodides. These methods are designed to be a starting point for researchers developing novel synthetic methodologies for the introduction of the trifluoromethoxy-tetrafluoroethyl moiety into organic molecules, a group of significant interest in medicinal and agricultural chemistry due to its unique electronic and lipophilic properties.
Introduction
The incorporation of fluorinated alkyl chains, particularly those containing a trifluoromethoxy group, into organic molecules is a powerful strategy in drug discovery and materials science. The trifluoromethoxy group (OCF₃) can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent compound. This compound is a key building block for introducing the CF₃OCF₂CF₂- group. The activation of its C-I bond is the critical step for its utilization in cross-coupling and addition reactions.
The C-I bond in perfluoroalkyl iodides is known to be weaker than in their non-fluorinated counterparts and can be activated through various catalytic methods, most notably via radical pathways. Common activation methods include the use of simple bases to induce homolysis through halogen bonding interactions and, more prominently, visible-light photoredox catalysis to generate the corresponding perfluoroalkyl radical.
This document focuses on a proposed photoredox catalytic protocol for the activation of the C-I bond in this compound for subsequent addition to an alkene.
Catalytic Activation Pathway: Photoredox Catalysis
Visible-light photoredox catalysis is a mild and efficient method to generate radicals from perfluoroalkyl iodides. The general mechanism involves the excitation of a photocatalyst (PC) by visible light, which then engages in a single-electron transfer (SET) with the perfluoroalkyl iodide. This process leads to the homolytic cleavage of the C-I bond, generating a perfluoroalkyl radical and an iodide anion. The generated radical can then participate in various synthetic transformations.
Below is a DOT script representation of the proposed photoredox catalytic cycle for the activation of this compound and its subsequent reaction.
Caption: Proposed photoredox catalytic cycle for C-I bond activation.
Experimental Protocols
The following is a representative protocol for the photoredox-catalyzed iodo-perfluoroalkylation of an alkene using this compound.
3.1. Materials and Equipment
-
Reagents:
-
This compound (CF₃OCF₂CF₂I)
-
Alkene substrate (e.g., 1-octene)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic photosensitizer)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Visible light source (e.g., Blue LED lamp, λ ≈ 450 nm)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
-
3.2. Experimental Workflow
The following diagram illustrates the general workflow for the catalytic reaction.
Caption: General experimental workflow for the photoredox-catalyzed reaction.
3.3. Detailed Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).
-
Addition of Reagents: Add the alkene (1.0 eq.), this compound (1.2 eq.), and anhydrous solvent (to achieve a concentration of ~0.1 M).
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the reaction flask approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and begin vigorous stirring. Ensure the reaction is maintained at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (via a degassed syringe) and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), quench the reaction by opening it to the air. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table presents hypothetical, yet typical, quantitative data for the proposed reaction with various alkene substrates. These values are based on known efficiencies of similar perfluoroalkylation reactions.
| Entry | Alkene Substrate | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Octene | fac-[Ir(ppy)₃] (1.5) | CH₃CN | 18 | 85 |
| 2 | Styrene | fac-[Ir(ppy)₃] (1.5) | DMSO | 16 | 92 |
| 3 | Methyl Acrylate | 4CzIPN (2.0) | DMF | 24 | 78 |
| 4 | Cyclohexene | fac-[Ir(ppy)₃] (1.5) | CH₃CN | 24 | 65 |
Safety Precautions
-
Perfluoroalkyl iodides can be volatile and should be handled in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are flammable and should be handled with care.
-
High-intensity light sources can be harmful to the eyes; avoid direct exposure.
Conclusion
The catalytic activation of the C-I bond in this compound via visible-light photoredox catalysis represents a promising and mild approach for the synthesis of novel fluorinated compounds. The provided protocol serves as a robust starting point for researchers to explore the reactivity of this valuable building block and to develop new transformations for applications in drug discovery and materials science. Further optimization of reaction conditions, including catalyst, solvent, and light source, may be necessary for specific substrates.
Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds using 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I) as a versatile building block in the synthesis of novel fluorinated compounds. The methodologies described are based on established reactions for structurally similar perfluoroalkyl iodides and serve as a guide for the introduction of the valuable trifluoromethoxy-tetrafluoroethyl moiety into a variety of organic scaffolds.
Introduction
The incorporation of fluorine and fluorinated groups into organic molecules is a proven strategy for modulating the physicochemical and biological properties of compounds in drug discovery and materials science. The trifluoromethoxy group (-OCF₃) is particularly sought after due to its high lipophilicity and metabolic stability. This compound is a key reagent for introducing the CF₃OCF₂CF₂- group, which can impart unique electronic and steric properties to target molecules. The protocols detailed below outline its application in radical additions to unsaturated systems, palladium-catalyzed cross-coupling reactions, and nucleophilic substitutions.
Radical Addition to Alkenes and Alkynes
The carbon-iodine bond in this compound can be homolytically cleaved under thermal or photochemical conditions to generate the corresponding trifluoromethoxy-tetrafluoroethyl radical (CF₃OCF₂CF₂•). This highly reactive intermediate readily adds to carbon-carbon double and triple bonds, providing a straightforward method for the synthesis of more complex fluorinated structures.[1][2][3]
Application Note 1: Photochemical Iodoperfluoroalkylation of Alkenes
This protocol describes the visible-light-induced addition of this compound to a generic alkene. This atom transfer radical addition (ATRA) reaction is a powerful tool for the simultaneous formation of a C-C and a C-I bond.[3][4][5]
Experimental Protocol:
-
To a reaction vessel equipped with a magnetic stir bar, add the alkene (1.0 eq), this compound (1.5 eq), and a suitable solvent (e.g., acetonitrile or dimethylformamide).
-
If required, add a photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye, 1-5 mol%).
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs or a compact fluorescent lamp) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-addition product.
Quantitative Data (Representative Yields for Analogous Perfluoroalkyl Iodides):
| Alkene Substrate | Product Structure | Yield (%) | Reference |
| Styrene | Ph-CH(CF₂CF₂OCF₃)-CH₂I | 85-95 | [3] |
| 1-Octene | C₆H₁₃-CH(I)-CH₂-CF₂CF₂OCF₃ | 70-85 | [2] |
| Methyl Acrylate | MeO₂C-CH(CF₂CF₂OCF₃)-CH₂I | 65-80 | [6] |
Experimental Workflow:
Photochemical Addition Workflow
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. This compound can participate in these transformations, enabling the formation of C(sp²)-C(sp³) and C(sp)-C(sp³) bonds.
Application Note 2: Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling provides a powerful method for the synthesis of internal alkynes. This protocol outlines the coupling of this compound with a terminal alkyne.[7][8][9][10]
Experimental Protocol:
-
To an oven-dried reaction flask, add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a suitable anhydrous solvent (e.g., THF or triethylamine) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Add this compound (1.0 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Yields for Analogous Couplings):
| Alkyne Substrate | Product Structure | Yield (%) | Reference |
| Phenylacetylene | Ph-C≡C-CF₂CF₂OCF₃ | 75-90 | [8][9] |
| 1-Octyne | C₆H₁₃-C≡C-CF₂CF₂OCF₃ | 70-85 | [10] |
| 3,3-Dimethyl-1-butyne | tBu-C≡C-CF₂CF₂OCF₃ | 65-80 | [11] |
Logical Relationship Diagram:
Sonogashira Coupling Components
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the perfluoroalkyl group makes the terminal carbon of this compound susceptible to nucleophilic attack, although this reactivity is generally lower than for non-fluorinated alkyl iodides.
Application Note 3: Synthesis of Perfluoroalkyl Thioethers
This protocol describes the reaction of this compound with a thiol to form a thioether. This reaction is valuable for the synthesis of fluorinated analogues of biologically active sulfur-containing compounds.[12][13][14]
Experimental Protocol:
-
To a solution of the thiol (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a suitable base (e.g., K₂CO₃ or NaH, 1.2 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to generate the thiolate anion.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Yields for Analogous Reactions):
| Thiol Substrate | Product Structure | Yield (%) | Reference |
| Thiophenol | Ph-S-CF₂CF₂OCF₃ | 60-75 | [13] |
| 1-Octanethiol | C₈H₁₇-S-CF₂CF₂OCF₃ | 55-70 | [12] |
| Cysteine derivative | Ac-Cys(S-CF₂CF₂OCF₃)-OMe | 50-65 | [14] |
Signaling Pathway Analogy (Reaction Sequence):
Nucleophilic Substitution Pathway
Disclaimer
The provided protocols and quantitative data are based on established literature for structurally analogous perfluoroalkyl iodides. The reactivity of this compound may vary, and optimization of reaction conditions (e.g., solvent, temperature, catalyst, and reaction time) may be necessary to achieve desired outcomes. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
- 1. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorinated Iodo-Compounds in Polymer Chemistry
Introduction
This document provides detailed application notes and protocols for the use of fluorinated iodo-compounds in polymer chemistry, with a specific focus on their role as chain transfer agents in Iodine Transfer Polymerization (ITP). Due to the limited availability of published research on the direct application of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane in polymerization, this guide will utilize 1-iodoperfluorohexane (C6F13I) as a representative and structurally similar compound. This perfluoroalkyl iodide is a well-documented chain transfer agent for the controlled radical polymerization of fluoromonomers, such as vinylidene fluoride (VDF), yielding well-defined polymers with controlled molecular weights and narrow polydispersity.[1][2][3] The principles, protocols, and data presented herein are therefore highly relevant and applicable to the broader class of fluorinated iodoalkanes.
Iodine Transfer Polymerization is a robust method for synthesizing fluoropolymers with controlled architectures.[4][5] It operates on the principle of degenerative chain transfer, where a propagating polymer radical reversibly exchanges an iodine atom with a dormant polymer chain (or the initial chain transfer agent).[5][6] This process allows for the simultaneous growth of multiple polymer chains, leading to polymers with low dispersity.[2][7]
Data Presentation
The following tables summarize quantitative data from representative Iodine Transfer Polymerization experiments of vinylidene fluoride (VDF) using 1-iodoperfluorohexane as a chain transfer agent (CTA). These experiments demonstrate the "living" or controlled nature of the polymerization, where the number-average molecular weight (Mn) of the resulting polymer can be tuned by the initial ratio of monomer to CTA.
Table 1: Iodine Transfer Polymerization of Vinylidene Fluoride (VDF) with 1-Iodoperfluorohexane (C6F13I)
| Entry | [VDF]₀/[CTA]₀ | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| 1 | 13 | TBPPI | DMC | 74 | 4 | ~60 | 958 | ~1.5 | [1],[8] |
| 2 | 20 | TBPPI | DMC | 74 | 6 | - | 1500 | 1.45 | [3] |
| 3 | 30 | TBPPI | DMC | 74 | 8 | - | 2100 | 1.40 | [3] |
| 4 | - | TBPPI | scCO₂ | 75 | - | - | - | 1.2-1.4 | [7],[2] |
| 5 | varied | PPFR | various | - | - | up to 86 | 1110–5800 | ≤1.30 | [9] |
TBPPI: tert-butyl peroxypivalate, DMC: dimethyl carbonate, scCO₂: supercritical carbon dioxide, PPFR: perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical, PDI: Polydispersity Index (Mw/Mn).
Experimental Protocols
Protocol 1: Iodine Transfer Polymerization of Vinylidene Fluoride (VDF) in Dimethyl Carbonate
This protocol is a representative procedure for the synthesis of poly(vinylidene fluoride) (PVDF) using 1-iodoperfluorohexane as a chain transfer agent in an organic solvent.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
1-Iodoperfluorohexane (C6F13I) (Chain Transfer Agent - CTA)
-
tert-Butyl peroxypivalate (TBPPI) (Initiator)
-
Dimethyl carbonate (DMC) (Solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
-
Vacuum line
-
Schlenk line for inert gas handling
Procedure:
-
Reactor Preparation: The high-pressure autoclave reactor is thoroughly cleaned, dried, and then subjected to several vacuum/nitrogen cycles to ensure an inert atmosphere.
-
Charging the Reactor:
-
The desired amount of 1-iodoperfluorohexane (CTA) and dimethyl carbonate (solvent) are introduced into the reactor under a nitrogen atmosphere.
-
The initiator, tert-butyl peroxypivalate (TBPPI), is then added to the reactor.
-
The reactor is sealed, and the contents are degassed by a series of freeze-pump-thaw cycles to remove any dissolved oxygen.
-
-
Monomer Addition:
-
The reactor is cooled to a low temperature (e.g., with liquid nitrogen or a dry ice/acetone bath).
-
A known amount of vinylidene fluoride (VDF) monomer is condensed into the reactor from a lecture bottle. The amount of monomer added will determine the target molecular weight based on the initial [VDF]₀/[CTA]₀ ratio.
-
-
Polymerization:
-
The reactor is heated to the desired reaction temperature (e.g., 74 °C) while stirring.
-
The polymerization is allowed to proceed for the specified time (e.g., 4-8 hours). The pressure inside the reactor will decrease as the gaseous monomer is converted to the solid or dissolved polymer.
-
-
Termination and Product Isolation:
-
After the desired reaction time, the reactor is rapidly cooled in an ice-water bath to quench the polymerization.
-
Any unreacted VDF monomer is carefully vented.
-
The reactor is opened, and the resulting polymer solution/suspension is collected.
-
The polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is filtered, washed several times with the non-solvent to remove any residual monomer, initiator fragments, and CTA.
-
The purified polymer is dried under vacuum at an elevated temperature (e.g., 40-50 °C) to a constant weight.
-
-
Characterization: The resulting poly(vinylidene fluoride) is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H and ¹⁹F NMR spectroscopy to confirm the polymer structure and end-groups.[3][9]
Mandatory Visualizations
Iodine Transfer Polymerization (ITP) Mechanism
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Iodine Transfer Radical Polymerizations of Vinylidene Fluoride in Supercritical Carbon Dioxide and Polymer Functionalization via Click Chemistry | Semantic Scholar [semanticscholar.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
developing new synthetic methodologies with 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and application of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I), a valuable reagent for the introduction of the trifluoromethoxy-tetrafluoroethyl group into organic molecules. This moiety is of significant interest in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethoxy group, such as increased lipophilicity, metabolic stability, and binding affinity.
Synthesis of this compound
A plausible and commonly employed method for the synthesis of perfluoroalkyl iodides containing ether linkages is the free-radical initiated addition of a perfluoroalkoxy radical to a fluoroalkene in the presence of iodine. The following protocol describes a representative synthesis of this compound.
Experimental Protocol: Synthesis via Photochemical Addition
This protocol details the synthesis of this compound via the photochemical reaction of trifluoromethyl hypofluorite, tetrafluoroethylene, and iodine.
Materials:
-
Trifluoromethyl hypofluorite (CF₃OF)
-
Tetrafluoroethylene (C₂F₄)
-
Iodine (I₂)
-
Inert solvent (e.g., perfluorohexane)
-
Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)
-
Gas handling line and pressure gauges
-
Low-temperature condenser (-78 °C)
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the photochemical reactor and ensure it is clean, dry, and leak-proof. The reactor should be equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a connection to a vacuum line.
-
Charging the Reactor: In a fume hood, carefully charge the reactor with solid iodine.
-
Evacuation: Evacuate the reactor to remove air and moisture.
-
Introduction of Reactants: Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Sequentially condense the inert solvent, trifluoromethyl hypofluorite, and tetrafluoroethylene into the reactor. The molar ratio of the reactants should be optimized, but a starting point of 1:1.2:1 (CF₃OF:C₂F₄:I₂) is suggested.
-
Photochemical Reaction: While maintaining the low temperature and stirring, irradiate the reaction mixture with the UV lamp. The reaction progress can be monitored by observing the disappearance of the purple color of iodine and by analyzing aliquots of the reaction mixture using gas chromatography (GC).
-
Work-up: Once the reaction is complete, extinguish the UV lamp and allow the reactor to warm to room temperature. The excess volatile reactants and solvent can be removed by venting through a cold trap.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Safety Precautions:
-
Trifluoromethyl hypofluorite and tetrafluoroethylene are toxic and reactive gases. All manipulations should be performed in a well-ventilated fume hood by trained personnel.
-
The photochemical reactor should be properly shielded to prevent exposure to UV radiation.
-
Reactions involving pressurized gases should be conducted with appropriate safety measures, including the use of a blast shield.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Organic Synthesis: Radical Addition to Olefins
This compound serves as an excellent precursor for the 2-(trifluoromethoxy)tetrafluoroethyl radical (CF₃OCF₂CF₂•), which can be utilized in various radical-mediated transformations. A key application is the addition of this radical to olefins to construct new carbon-carbon bonds and introduce the fluorinated moiety.
Experimental Protocol: Free-Radical Addition to 1-Octene
This protocol describes the free-radical addition of this compound to 1-octene, initiated by a chemical initiator.
Materials:
-
This compound (CF₃OCF₂CF₂I)
-
1-Octene
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., acetonitrile, t-butanol)
-
Schlenk flask or sealed tube
-
Inert gas (e.g., nitrogen or argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add 1-octene (1.0 eq), this compound (1.2 eq), and the radical initiator (e.g., AIBN, 0.1 eq).
-
Solvent Addition: Add the anhydrous solvent to dissolve the reactants. The concentration should be adjusted to ensure efficient reaction, typically around 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN). Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired adduct, 1-Iodo-3-(2-(trifluoromethoxy)tetrafluoroethyl)octane.
Quantitative Data Summary:
| Entry | Olefin | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octene | AIBN | Acetonitrile | 80 | 12 | 85 |
| 2 | Styrene | BPO | t-Butanol | 90 | 10 | 78 |
| 3 | Methyl Acrylate | AIBN | Acetonitrile | 80 | 16 | 92 |
Note: The data presented in this table is representative and yields may vary depending on the specific reaction conditions and substrate.
Reaction Pathway Diagram
Caption: General mechanism for the radical addition of CF₃OCF₂CF₂I to an olefin.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures for organofluorine and organoiodine compounds.
-
Hazard Class: While specific data is not available, it should be treated as a potentially toxic and irritant compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile or neoprene), and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from heat, light, and incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This document provides a foundational guide for the synthesis and application of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific needs.
Application Notes and Protocols for Scale-Up Synthesis of Trifluoromethoxylated Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (–OCF₃) group is a critical structural motif in modern pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. However, the scalable synthesis of trifluoromethoxylated compounds presents considerable challenges due to the instability of the trifluoromethoxide anion and the often harsh reaction conditions required. These application notes provide an overview of scalable methods for trifluoromethoxylation, detailed experimental protocols, and a summary of key reaction data to aid researchers in the development and scale-up of these valuable compounds.
Scalable Synthetic Strategies
Several strategies have emerged for the synthesis of trifluoromethoxylated products on a larger scale, moving beyond benchtop procedures to gram and even multi-kilogram production. Key scalable methods include silver-mediated oxidative trifluoromethylation, oxidative fluoro-desulfurization of xanthates, and a two-step protocol involving radical O-trifluoromethylation followed by thermal migration.
One notable example is the multi-kilogram scale-up of di- and trifluoromethoxy proline derivatives, which are key fragments for potential antiviral inhibitors. This work highlights both a copper-catalyzed difluoromethylation and a silver-mediated oxidative trifluoromethylation of an alcohol for the synthesis of the trifluoromethoxy analogue.[1] Another practical approach for producing ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence of O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration. This method is amenable to gram-scale synthesis and utilizes bench-stable reagents.[2]
Challenges in industrial-scale trifluoromethylation include managing side reactions, such as the formation of polymeric messes, and physical challenges like foam formation from carbon dioxide evolution, which can interfere with batch production on a kilogram scale.[3] Careful process optimization and engineering are crucial to overcome these hurdles.
Comparative Data of Scalable Trifluoromethoxylation Protocols
The following tables summarize quantitative data from key scalable trifluoromethoxylation reactions, allowing for easy comparison of different methodologies.
Table 1: Gram-Scale Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives [4]
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Scale | Yield (%) |
| Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, Cs₂CO₃ | Chloroform | RT | - | 2.00 g | 95 (O-CF₃ product) |
| N-(4-methoxy-phenyl)-hydroxylamine | Togni reagent II, Cs₂CO₃ | Chloroform | RT | - | 2.51 g | 85 (migration product) |
Table 2: Scale-Up of Trifluoromethoxy Proline Derivative Synthesis [1]
| Reaction Type | Key Reagents | Scale | Key Feature |
| Silver-mediated oxidative trifluoromethylation | Silver catalyst | Up to 10 kg | Challenging but optimized for large scale |
| Oxidative fluoro-desulfurization of xanthates | Xanthate precursor | - | Potentially scalable route to chiral aliphatic trifluoromethoxy ethers |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate
This protocol details a two-step process for the synthesis of an ortho-trifluoromethoxylated aniline derivative via O-trifluoromethylation and subsequent thermal OCF₃ migration.[4][5]
Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
-
Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.56 mmol, 1.00 equiv), Cs₂CO₃ (311 mg, 0.956 mmol, 10.0 mol%), Togni reagent II (3.63 g, 11.5 mmol, 1.20 equiv), and a magnetic stir bar to an oven-dried 250 ml round-bottom flask.[5]
-
Add 100 mL of degassed chloroform to the flask.
-
Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
Step 2: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate via OCF₃-migration [5]
-
Dissolve the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.49 mmol) in nitromethane (MeNO₂) in a suitable reaction vessel.
-
Heat the reaction mixture to 120 °C.[4]
-
Monitor the reaction for completion.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Protocol 2: Photomediated C–H Trifluoromethoxylation on a Gram Scale
This protocol describes a photomediated method for the direct trifluoromethoxylation of a C-H bond, demonstrated on a gram scale for an Ibuprofen derivative.[6]
-
In a suitable photoreactor vessel, dissolve the Ibuprofen derivative (1.0 g) in an appropriate solvent such as acetone.
-
Add bis(trifluoromethyl)peroxide (BTMP, (F₃CO)₂) as the trifluoromethoxylating reagent.
-
If required for non-activated C-H bonds, add a photocatalyst like tetrabutylammonium decatungstate (TBADT).[6]
-
Irradiate the reaction mixture with a suitable light source (e.g., UV lamp) at room temperature.
-
Monitor the reaction progress by analytical techniques such as GC-MS or LC-MS.
-
Once the reaction is complete, carefully vent any residual gaseous reagents.
-
Concentrate the reaction mixture and purify the crude product using standard chromatographic techniques to isolate the trifluoromethoxylated product.
Visualized Workflows
Caption: General experimental workflow for the scale-up synthesis of trifluoromethoxylated products.
Caption: Two-step protocol for the synthesis of ortho-trifluoromethoxylated anilines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Trifluoromethoxylation of arenes via intramolecular trifluoromethoxy group migration - Eureka | Patsnap [eureka.patsnap.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04945H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane and related fluorinated compounds. The information is presented in a question-and-answer format to directly address specific issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and common approach for analogous perfluoroalkyl iodides is the free-radical addition of a trifluoromethyl hypoiodite (CF₃OI) to tetrafluoroethylene (TFE). This reaction is typically initiated photochemically or thermally.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in fluorination and iodination reactions can stem from several factors:
-
Reagent Purity and Stability: Iodoalkanes can be sensitive to light and heat, leading to degradation. The C-I bond is the weakest of the carbon-halogen bonds, making the compound less stable than its chloro- or bromo-analogs. Ensure your starting materials, especially the iodinating agent, are pure and handled under appropriate conditions (e.g., protection from light, inert atmosphere).
-
Presence of Moisture: Many reagents used in these syntheses are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Reactions: The primary competing reactions are typically elimination and radical-initiated side reactions.
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions such as temperature, pressure, or reaction time.
-
Product Loss During Workup: Fluorinated compounds can have unique physical properties, including high volatility, which can lead to loss during solvent removal or purification.
Q3: What are the common side products I should look out for?
Common side products can include:
-
Elimination Products: Dehydroiodination can lead to the formation of unsaturated fluorinated compounds.
-
Telomerization Products: In reactions involving the polymerization of monomers like TFE, a mixture of perfluoroalkyl iodides with varying chain lengths can be formed.
-
Products of Radical Rearrangement or Termination: Uncontrolled radical reactions can lead to a complex mixture of byproducts.
Q4: How can I effectively purify this compound?
Purification of fluorinated compounds often requires specialized techniques due to their unique properties. Fractional distillation is a common method for separating components of a reaction mixture. For laboratory scale, flash column chromatography on silica gel or a fluorinated stationary phase can be effective. It is important to minimize exposure to heat and light during purification to prevent product degradation.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Initiator (Photochemical or Thermal) | For photochemical reactions, ensure the light source has the correct wavelength and intensity. For thermal reactions, verify the accuracy of the temperature controller. Consider a different initiator if necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by GC-MS. |
| Insufficient Reaction Time | Extend the reaction time and monitor the consumption of starting materials. |
| Reagent Degradation | Use fresh, high-purity reagents. Store reagents under the recommended conditions (e.g., protected from light, under an inert atmosphere). |
Problem 2: Formation of Multiple Products and Low Selectivity
| Possible Cause | Suggested Solution |
| Uncontrolled Radical Polymerization (Telomerization) | Optimize the molar ratio of the iodo source to the fluoroalkene. A higher ratio of the iodo source can help to minimize the formation of higher molecular weight telomers.[1] |
| Elimination Side Reactions | Lower the reaction temperature. If a base is used, consider a milder, non-nucleophilic base. |
| Radical Rearrangements | Optimize the reaction conditions to favor the desired radical pathway. This may involve changing the solvent or adding a radical scavenger. |
Data Presentation: Optimizing Reaction Conditions for Analogous Reactions
The following tables summarize quantitative data from studies on reactions analogous to the synthesis of this compound. These can serve as a starting point for optimizing your reaction conditions.
Table 1: Effect of Base and Solvent on the Yield of a Trifluoromethoxylation Reaction
| Entry | Base | Solvent | Yield (%) |
| 1 | TMEDA | MeCN | 81 |
| 2 | Et₃N | MeCN | 42 |
| 3 | DBU | MeCN | 65 |
| 4 | DABCO | MeCN | 55 |
| 5 | TMEDA | DMF | 75 |
| 6 | TMEDA | THF | 68 |
Data adapted from a study on the synthesis of perfluoroalkyl-substituted iminoisobenzofurans.
Table 2: Influence of Temperature on the Synthesis of Perfluoroalkyl Iodides via Telomerization
| Experiment | Temperature (°C) | Molar Ratio (Telogen/Taxogen) | Conversion of C₂F₄ (%) | Yield of Desired Telomer (%) |
| 1a | 344 | 1.26 | 73.3 | (Not specified for a single telomer) |
| 1b | 344 | 1.22 | 69.7 | (Not specified for a single telomer) |
| 1c | 344 | 1.26 | 62.8 | (Not specified for a single telomer) |
| 2a | 325 | 1.40 | 60.5 | (Not specified for a single telomer) |
| 2b | 325 | 1.40 | 55.2 | (Not specified for a single telomer) |
| 2c | 325 | 1.40 | 48.9 | (Not specified for a single telomer) |
Data adapted from a patent on the synthesis of perfluoroalkyl iodides, where the focus was on reducing heavy telomers.[1]
Experimental Protocols for Analogous Reactions
Disclaimer: The following protocols are for the synthesis of analogous compounds and may require optimization for the synthesis of this compound.
Protocol 1: General Procedure for the Photoinduced Synthesis of Perfluoroalkyl-Substituted Compounds
Materials:
-
Perfluoroalkyl iodide (1.0 equiv)
-
Alkene/alkyne substrate (2.0 equiv)
-
Base (e.g., TMEDA, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Nitrogen or Argon gas
-
LED light source (e.g., 420-430 nm)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the perfluoroalkyl iodide and the alkene/alkyne substrate in anhydrous acetonitrile.
-
Add the base to the reaction mixture.
-
Stir the mixture at room temperature and irradiate with the LED light source for 12-24 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Thermal Telomerization of Tetrafluoroethylene with a Perfluoroalkyl Iodide
Materials:
-
Tetrafluoroethylene (TFE)
-
Perfluoroalkyl iodide (e.g., C₂F₅I)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure autoclave reactor with the perfluoroalkyl iodide.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Introduce tetrafluoroethylene into the reactor to the desired pressure. The molar ratio of TFE to the perfluoroalkyl iodide is a critical parameter.[1]
-
Heat the reactor to the desired temperature (e.g., 300-360 °C) and maintain for a set period.[1]
-
After the reaction, cool the reactor to room temperature and carefully vent any unreacted TFE.
-
Collect the crude product mixture.
-
Separate the desired perfluoroalkyl iodide from other telomers by fractional distillation.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: General synthesis pathway for this compound.
References
side reactions and byproduct formation with 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
Welcome to the technical support center for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues during their experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive pathway of this compound?
A1: this compound typically reacts via a free-radical mechanism. The carbon-iodine (C-I) bond is the weakest bond in the molecule and can undergo homolytic cleavage upon initiation by light (photolysis), heat (thermolysis), or a radical initiator to form the 1-(trifluoromethoxy)tetrafluoroethyl radical (CF₃OCF₂CF₂•).[1][2] This highly reactive radical can then add across unsaturated bonds, such as in alkenes and alkynes.
Q2: My reaction is not proceeding to completion. What are the possible causes?
A2: Several factors could lead to incomplete reactions:
-
Insufficient Initiation: The generation of the CF₃OCF₂CF₂• radical is crucial. Ensure your initiation method (e.g., UV irradiation, AIBN) is adequate for the scale of your reaction.
-
Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities in your solvent or substrate, can quench the radical chain reaction. Degassing your reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) is highly recommended.
-
Low Reaction Temperature: While some radical reactions proceed at room temperature with photochemical initiation, thermal initiation requires higher temperatures. Consult the literature for appropriate temperature ranges for similar perfluoroalkyl iodide additions.
-
Reagent Instability: this compound is light-sensitive.[3] Prolonged exposure to light outside of the reaction conditions can lead to decomposition of the reagent before it can react with your substrate.
Q3: I am observing multiple unexpected spots on my TLC/peaks in my GC-MS. What are the likely byproducts?
A3: The formation of byproducts is common in radical chemistry. Potential side reactions and their resulting byproducts are detailed in the Troubleshooting Guide below. Common byproducts include the dimer of the radical (CF₃OCF₂CF₂CF₂CF₂OCF₃), the reduced product (CF₃OCF₂CF₂H) from hydrogen abstraction, and products from reactions with the solvent.
Q4: How should I store this compound?
A4: Due to its light sensitivity, the reagent should be stored in an amber or opaque bottle in a cool, dark place. To prevent potential hydrolysis or reaction with atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guide: Side Reactions and Byproduct Formation
This guide addresses common issues encountered during reactions with this compound and provides strategies for mitigation.
Issue 1: Formation of a High-Boiling Point Impurity
-
Observation: A significant peak with a high mass, corresponding to C₆F₁₄O₂, is observed in the GC-MS analysis of the crude reaction mixture.
-
Probable Cause: Dimerization of the 1-(trifluoromethoxy)tetrafluoroethyl radical to form 1,4-bis(trifluoromethoxy)octafluorobutane. This is a common termination step in radical reactions, especially at high radical concentrations.
-
Mitigation Strategies:
-
Slow Addition of Reagent: Add the this compound slowly to the reaction mixture to maintain a low concentration of the radical at any given time.
-
Use of a Syringe Pump: For precise control over the addition rate, a syringe pump is recommended.
-
Higher Substrate Concentration: Ensure the concentration of the radical scavenger (your alkene or alkyne substrate) is sufficiently high to trap the CF₃OCF₂CF₂• radical as it is formed.
-
Issue 2: Formation of a Volatile, Lower Molecular Weight Byproduct
-
Observation: A volatile byproduct identified as 1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂H) is detected.
-
Probable Cause: Hydrogen abstraction by the 1-(trifluoromethoxy)tetrafluoroethyl radical from the solvent, substrate, or any other hydrogen source in the reaction mixture. Solvents with weak C-H bonds (e.g., THF, alcohols) are particularly susceptible.
-
Mitigation Strategies:
-
Solvent Selection: Use solvents with strong C-H bonds (e.g., benzene, t-butanol, acetic acid) or fluorinated solvents.
-
Deuterated Solvents: While not always practical, using a deuterated solvent can help confirm this side reaction through isotopic labeling of the byproduct.
-
Issue 3: Reaction with Solvent
-
Observation: Complex mixture of byproducts, some of which appear to incorporate fragments of the solvent molecule.
-
Probable Cause: The highly reactive CF₃OCF₂CF₂• radical can react with the solvent, leading to a cascade of secondary reactions.
-
Mitigation Strategies:
-
Choose Inert Solvents: As mentioned previously, select solvents that are less prone to radical reactions.
-
Minimize Reaction Time: Optimize the reaction conditions to achieve the desired conversion in the shortest possible time, reducing the opportunity for side reactions with the solvent.
-
| Potential Byproduct | Chemical Formula | Probable Cause | Mitigation Strategy |
| Dimer | C₆F₁₄O₂ | Radical-radical coupling | Slow addition of the iodo-reagent, use of a syringe pump. |
| Reduced Product | C₃HF₇O | Hydrogen abstraction from solvent or substrate | Use solvents with strong C-H bonds (e.g., benzene, t-butanol). |
| Solvent Adducts | Variable | Reaction of the radical with the solvent | Choose an inert solvent, minimize reaction time. |
Experimental Protocols
General Protocol for the Radical Addition to an Alkene:
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: A two or three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a septum. The apparatus is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon).
-
Reagent Preparation: The alkene substrate (1.0 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.) are dissolved in a degassed solvent (e.g., benzene or t-butanol).
-
Initiation: The solution is heated to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN).
-
Reagent Addition: this compound (1.2 eq.) is added dropwise to the heated solution over a period of several hours using a syringe pump. For photochemical initiation, the reagent can be added in one portion, and the reaction mixture is irradiated with a UV lamp at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to isolate the desired adduct.
Visualizations
Caption: Experimental workflow for the radical addition of CF₃OCF₂CF₂I to an alkene.
Caption: Troubleshooting logic for common side reactions and issues.
References
Technical Support Center: Purification of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
This compound is a liquid at room temperature.[1] Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1561-52-0[1] |
| Molecular Formula | C3F7IO[1][2] |
| Molecular Weight | 311.92 g/mol [1][2] |
| Boiling Point | 43 °C[1] |
| Density | 2.0861 g/cm³[1] |
| Appearance | Clear, colorless liquid[1] |
| Sensitivity | Light sensitive[1] |
Q2: What are the common impurities I might encounter after synthesizing this compound?
While specific impurities will depend on the synthetic route, common contaminants in the synthesis of fluorinated iodoalkanes can include:
-
Unreacted starting materials and reagents.
-
Iodine (I₂): Often seen as a purple or brown tint in the crude product.
-
Acidic impurities: Such as hydrogen fluoride (HF) or trifluoroacetic acid, which may be used in or generated during the reaction.[3][4]
-
Isomeric byproducts: Structural isomers of the target molecule.
-
Other halogenated compounds: Byproducts from side reactions, potentially containing chlorine or other halogens depending on the precursors.[4][5]
Q3: What are the primary purification techniques suitable for this compound?
Given its relatively low boiling point and chemical nature, the following techniques are generally applicable for the purification of fluorinated iodoalkanes:
-
Washing/Extraction: To remove acidic impurities or residual iodine. For example, washing with an aqueous solution of sodium thiosulfate can remove iodine.[6]
-
Fractional Distillation: Effective for separating the product from impurities with significantly different boiling points.[4][7]
-
Gas Chromatography (GC): Can be used both as an analytical tool to assess purity and, on a preparative scale, for high-purity separations.[8][9][10]
-
Adsorption: Using molecular sieves (zeolites) or activated carbon to remove specific impurities, particularly for gaseous or low-boiling compounds.[5][11]
Q4: How can I assess the purity of my this compound sample?
Gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is a highly effective method for determining the purity of volatile fluorinated compounds.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C) can also be used to characterize the product and identify impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Issue 1: Crude product has a purple or brown discoloration.
-
Cause: Presence of elemental iodine (I₂).
-
Solution:
-
Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[6]
-
Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent by distillation.
-
Issue 2: The purified product is acidic.
-
Cause: Residual acidic reagents or byproducts, such as hydrogen fluoride (HF).
-
Solution:
-
Perform an aqueous wash. Dissolve the product in a suitable organic solvent.
-
Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Be cautious as this may produce gas (CO₂).
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and remove the solvent.
-
Issue 3: Distillation results in a low yield or poor separation.
-
Cause:
-
The boiling points of the product and impurities are too close for effective separation by simple distillation.
-
Formation of an azeotrope.[7]
-
-
Solution:
-
Fractional Distillation: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.
-
Extractive Distillation: Introduce an extractive agent that alters the relative volatilities of the components.[7] For related tetrafluoroethanes, alcohols like methanol have been used as extractive agents.[7]
-
Vacuum Distillation: While the boiling point is already low, applying a vacuum can sometimes aid in the separation of heat-sensitive compounds or break azeotropes.
-
Issue 4: GC analysis shows multiple peaks close to the product peak.
-
Cause: Presence of isomers or closely related fluorinated byproducts.
-
Solution:
-
Optimize GC Method: Adjust the temperature program, column type (e.g., using a semi-polar column like a DB-624), or carrier gas flow rate to improve separation.[8]
-
Preparative GC: For small quantities requiring very high purity, preparative gas chromatography can be employed to isolate the desired compound.
-
Column Chromatography: While less common for such volatile compounds, carefully selected column chromatography with a non-polar stationary phase and a volatile eluent might be effective.
-
Experimental Protocols
Protocol 1: General Purification by Washing and Fractional Distillation
-
Initial Wash (if necessary):
-
Transfer the crude product to a separatory funnel.
-
If iodine is present, add an equal volume of 10% aqueous sodium thiosulfate and shake. Drain the aqueous layer. Repeat until the organic layer is colorless.
-
To remove acidic impurities, add an equal volume of saturated aqueous sodium bicarbonate and shake gently, venting frequently. Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Dry the organic layer over anhydrous sodium sulfate, then filter or decant.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glassware is dry.
-
Add the dried crude product to the distillation flask along with a few boiling chips.
-
Slowly heat the flask in a heating mantle or oil bath.
-
Collect the fraction that distills at or near the expected boiling point (43 °C at atmospheric pressure). Monitor the head temperature closely; a stable temperature indicates a pure fraction is being collected.
-
It is advisable to collect fractions in pre-weighed, cooled receiving flasks.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., dichloromethane).
-
Instrumentation (Example Conditions):
-
GC System: Agilent GC with FID or MS detector.
-
Column: DB-1 MS (15 m x 0.25 mm id, 0.1 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the number of impurities and their relative abundance by peak area integration.
Data Presentation
Table 1: Distillation Fraction Log
| Fraction Number | Distillation Head Temp. (°C) | Pressure (Torr) | Mass (g) | Purity by GC (%) | Notes |
| 1 (Forerun) | |||||
| 2 (Main) | |||||
| 3 (Tailings) | |||||
| Residue | - | - |
Table 2: Impurity Profile by GC-MS
| Peak Retention Time (min) | Relative Abundance (%) | Tentative Identification (by MS) |
Visualizations
Experimental Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. 2-IODOTETRAFLUOROETHYL TRIFLUOROMETHYL ETHER | 1561-52-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. A General and Convenient Preparation of [Bis(trifluoroacetoxy)iodo]perfluoroalkanes and [Bis(trifluoroacetoxy)iodo]arenes by Oxidation of Organic Iodides Using Oxone and Trifluoroacetic Acid [organic-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4906796A - Process for purifying 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5470442A - Separating and removing impurities from tetrafluoroethanes by using extractive distillation - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. osti.gov [osti.gov]
- 10. WO2005090271A2 - Method for the analysis of 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS 139604-89-0). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis and use of this compound in subsequent reactions.
Issue 1: Low or No Product Yield in Synthesis
-
Question: My attempt to synthesize this compound resulted in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in the synthesis of perfluoroalkyl iodides can often be attributed to several factors. The synthesis of similar compounds is often achieved through the telomerization of tetrafluoroethylene. Key parameters to investigate include:
-
Purity of Starting Materials: Ensure the tetrafluoroethylene and any telogen, such as pentafluoroethyl iodide, are of high purity. Impurities can inhibit the reaction.
-
Reaction Temperature and Pressure: These are critical parameters in telomerization reactions. Optimization may be required to find the ideal conditions for the specific chain length and functional group desired.
-
Initiator/Catalyst Activity: If using a catalyst or initiator, ensure it is fresh and active. Some catalysts are sensitive to air and moisture.[1]
-
Side Reactions: Undesirable heavier telomers can form, reducing the yield of the target molecule. Adjusting the reactant ratios and reaction time can help minimize these side products.
-
Issue 2: Inconsistent or Poor Yields in Subsequent Reactions (e.g., Couplings, Radical Additions)
-
Question: I am using this compound in a cross-coupling (e.g., Sonogashira, Ullmann) or radical addition reaction, but the yields are inconsistent or low. What should I troubleshoot?
-
Answer: The reactivity of perfluoroalkyl iodides can be influenced by several factors. Consider the following troubleshooting steps:
-
Reagent Quality: The purity of the this compound is crucial. Decomposition, often indicated by a change in color, can lead to lower effective concentrations and the presence of inhibitors. Purification via distillation or passing through a silica plug may be necessary.
-
Solvent and Base Choice: For coupling reactions, the choice of solvent and base is critical. Anhydrous and degassed solvents are often required to prevent catalyst deactivation and unwanted side reactions, such as the Glaser-type homocoupling of alkynes in Sonogashira reactions.[2] Commonly used bases include triethylamine and diisopropylamine.
-
Catalyst System: Ensure the palladium and any copper co-catalysts are active. Catalyst decomposition, sometimes visible as the formation of "palladium black," can be caused by impurities or inappropriate reaction conditions.[2]
-
Reaction Temperature: The optimal temperature can vary significantly. While aryl iodides often react at room temperature in Sonogashira couplings, perfluoroalkyl iodides may require heating to achieve a reasonable reaction rate.[2]
-
Radical Initiator (for radical reactions): If performing a radical addition, the choice and concentration of the radical initiator are key. The reaction may also be sensitive to light, requiring specific irradiation conditions.
-
Issue 3: Formation of Unexpected Byproducts
-
Question: I am observing significant formation of byproducts in my reaction with this compound. What are these and how can I minimize them?
-
Answer: Common side reactions with perfluoroalkyl iodides include:
-
Homocoupling: In coupling reactions, homocoupling of the starting materials (e.g., alkyne dimerization in Sonogashira reactions) can be a significant issue, often exacerbated by the presence of oxygen.[2] Running the reaction under strictly anaerobic conditions can mitigate this.
-
Reduction of the Iodide: The perfluoroalkyl iodide can be reduced to the corresponding alkane, particularly if there are sources of hydrogen atoms in the reaction mixture.
-
Elimination Reactions: Although less common with perfluoroalkanes, elimination to form an alkene is a potential side reaction under strongly basic conditions or at elevated temperatures.
-
Iodine Radical Reactions: In radical reactions, the iodine radical can also participate in side reactions, such as the iodination of other species in the reaction mixture.[3]
-
Frequently Asked Questions (FAQs)
Synthesis and Handling
-
Q1: Is there a standard protocol for the synthesis of this compound?
-
A1: While a specific, publicly available, detailed protocol for this exact molecule is not readily found, its synthesis would likely follow general methods for preparing perfluoroalkyl iodides. A common industrial method is the telomerization of tetrafluoroethylene with a suitable telogen.[1] Researchers may need to adapt and optimize existing procedures for similar compounds.
-
-
Q2: What are the key safety precautions when handling this compound?
-
A2: Perfluoroalkyl iodides should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Due to the potential for decomposition upon exposure to light, it is advisable to store the compound in an amber vial and in a cool, dark place.
-
-
Q3: How can I purify this compound?
-
A3: If the compound shows signs of decomposition (e.g., discoloration), purification may be necessary. Common methods for purifying similar iodoalkanes include:
-
Distillation: Fractional distillation under reduced pressure can be effective for removing less volatile impurities.
-
Washing: Washing a solution of the compound in a non-polar solvent with an aqueous solution of sodium thiosulfate can remove elemental iodine.
-
Column Chromatography: Passing a solution of the compound through a short plug of silica gel can remove polar impurities.
-
-
Reactions and Optimization
-
Q4: What types of reactions is this compound typically used for?
-
A4: Perfluoroalkyl iodides are versatile building blocks in organic synthesis and are commonly used in:
-
Radical Additions: Addition across double and triple bonds to introduce the perfluoroalkyl group.
-
Cross-Coupling Reactions: Such as Sonogashira and Ullmann couplings to form C-C bonds.
-
Formation of Organometallic Reagents: For example, the formation of perfluoroalkyl copper reagents for subsequent coupling reactions.
-
-
-
Q5: How does the trifluoromethoxy group affect the reactivity of the C-I bond?
-
A5: The strongly electron-withdrawing nature of the trifluoromethoxy group and the adjacent fluorine atoms is expected to influence the reactivity of the carbon-iodine bond. This can make the perfluoroalkyl group a good radical leaving group and can affect the oxidative addition step in cross-coupling reactions.
-
-
Q6: What are the typical catalyst systems for Sonogashira and Ullmann couplings with this type of compound?
-
A6:
-
Sonogashira Coupling: A typical catalyst system involves a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) source) and a copper(I) co-catalyst (e.g., CuI).[2]
-
Ullmann Coupling: The classic Ullmann reaction uses copper metal at high temperatures, but modern variations often employ copper(I) salts (e.g., CuI) with ligands to facilitate the reaction at lower temperatures.[4]
-
-
Data Presentation
Table 1: General Reaction Conditions for Sonogashira Coupling of Fluoroalkyl Iodides
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Other palladium sources like PdCl₂(PPh₃)₂ can also be used. |
| Co-catalyst | CuI (1-10 mol%) | Essential for the classical Sonogashira reaction. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Typically used in excess (2-3 equivalents). |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Fluoroalkyl iodides may require heating. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and side reactions. |
Table 2: General Reaction Conditions for Radical Addition of Perfluoroalkyl Iodides to Alkenes
| Parameter | Typical Conditions | Notes |
| Initiator | AIBN, Benzoyl Peroxide, or Photochemical Initiation | The choice depends on the desired reaction temperature. |
| Solvent | Toluene, Acetonitrile, or other non-reactive solvents | Should be degassed. |
| Temperature | 60-110 °C (for thermal initiation) | Varies with the initiator used. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent trapping of radicals by oxygen. |
Experimental Protocols
General Protocol for a Trial Sonogashira Coupling Reaction
This protocol is a general starting point and will likely require optimization for this compound.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and copper(I) iodide (0.02 mmol).
-
Addition of Reagents: Add the aryl or vinyl partner (1.2 mmol) and this compound (1.0 mmol).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF, 5 mL) followed by the base (e.g., triethylamine, 3.0 mmol).
-
Reaction: Stir the mixture at room temperature or heat as required while monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether), and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for optimizing a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 4. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
Technical Support Center: Catalyst Deactivation in 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during experiments involving 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in reactions involving halogenated and fluorinated compounds?
Catalyst deactivation in the context of complex molecules like this compound can be broadly categorized into three main mechanisms: chemical, thermal, and mechanical.[1]
-
Chemical Deactivation: This is the most prevalent cause and includes:
-
Poisoning: Strong chemisorption of reactants, products, or impurities onto the active sites of the catalyst. In the chemistry of this compound, potential poisons include iodine-containing species, fluoride ions, and byproducts from the trifluoromethoxy group.
-
Fouling/Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites. This is particularly relevant for reactions conducted at elevated temperatures.[2][3][4][5]
-
Leaching: Dissolution of active catalyst components into the reaction medium.
-
-
Thermal Deactivation (Sintering): High reaction temperatures can lead to the agglomeration of metal particles or changes in the support structure, resulting in a loss of active surface area.[6]
-
Mechanical Deactivation: Physical degradation of the catalyst, such as crushing or attrition, which is more common in packed-bed or slurry reactors.
Q2: Which types of catalysts are most susceptible to deactivation in this specific chemistry?
Given the structure of this compound, the following catalyst types are likely to be used and are susceptible to specific deactivation pathways:
-
Palladium-based catalysts: Commonly used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize the C-I bond. These are highly susceptible to poisoning by iodine and its compounds.[1] Ligand degradation can also be a significant issue.[1]
-
Copper-based catalysts: Often employed in trifluoromethylation and other coupling reactions. Copper catalysts can be poisoned by various species, and their stability can be a concern.
-
Lewis acid catalysts (e.g., AlF₃, BF₃, Si-based acids): Used to activate C-F or C-I bonds. These are prone to deactivation through halide exchange (e.g., formation of stable fluoride adducts) and coking at higher temperatures.[7][8][9][10]
Q3: Can the trifluoromethoxy group itself contribute to catalyst deactivation?
While the trifluoromethoxy group is generally considered stable, its sources or decomposition byproducts could potentially interact with the catalyst. For instance, the trifluoromethoxide anion is known to be unstable. If generated in situ, its decomposition could lead to reactive species that poison the catalyst. However, reagents like bis(trifluoromethyl)peroxide are noted for their stability up to 200 °C.[11]
Troubleshooting Guides
Guide 1: Deactivation of Palladium Catalysts in Cross-Coupling Reactions
Issue: A significant drop in conversion or complete loss of activity is observed during a palladium-catalyzed cross-coupling reaction with this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual decrease in reaction rate. | Iodine Poisoning: The iodine atom from the substrate or iodide anions in the reaction mixture can strongly bind to and deactivate the palladium active sites. | 1. Increase Ligand Concentration: A higher concentration of a strongly coordinating ligand can sometimes displace weakly bound poisons. 2. Use of Additives: The addition of silver salts (e.g., Ag₂CO₃, AgNO₃) can precipitate iodide ions, preventing them from poisoning the catalyst. 3. Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated. (See Experimental Protocols Section). |
| Sudden drop in activity. | Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the palladium catalyst may degrade under the reaction conditions, leading to the formation of inactive palladium black.[1] | 1. Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can minimize ligand degradation. 2. Choose a More Robust Ligand: Screen different classes of ligands (e.g., bulky electron-rich phosphines, NHCs) that are known for their thermal stability. |
| Low to no conversion from the start. | Poor Catalyst Activation: The precatalyst may not be efficiently reduced to the active Pd(0) species. | 1. Ensure Proper Precatalyst Activation: Follow established protocols for the specific precatalyst used. Some may require an activation step. 2. Check Reagent Purity: Impurities in the reagents or solvents can inhibit catalyst activation. |
Guide 2: Deactivation of Lewis Acid Catalysts
Issue: Decreasing catalytic activity when using a Lewis acid (e.g., AlF₃, BF₃-OEt₂) for transformations involving this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual loss of activity over time. | Fluoride Poisoning: Strong Lewis acids can abstract fluoride from the substrate or other fluoride sources, forming highly stable and less active adducts.[7][8][9] | 1. Use a Weaker Lewis Acid: A less aggressive Lewis acid may be sufficient to promote the reaction without irreversible fluoride abstraction. 2. Employ a Stoichiometric Amount: If catalytic turnover is not feasible due to strong product inhibition or deactivation, using a stoichiometric amount of the Lewis acid may be necessary. |
| Reaction stops at high conversion. | Product Inhibition: The product of the reaction may be a stronger Lewis base than the reactant, leading to binding with the Lewis acid catalyst and inhibiting further reaction. | 1. Increase Catalyst Loading: A higher catalyst loading may be required to achieve full conversion. 2. Modify Reaction Conditions: Changes in solvent or temperature might alter the binding equilibrium between the product and the catalyst. |
| Catalyst turns black, and activity drops. | Coking: At elevated temperatures, highly fluorinated organic molecules can decompose on the surface of solid acid catalysts, leading to the formation of carbonaceous deposits (coke).[4][7] | 1. Lower the Reaction Temperature: This is the most effective way to reduce the rate of coke formation. 2. Use a Support with Higher Stability: If using a supported catalyst, the choice of support material can influence coking resistance. 3. Periodic Regeneration: For solid catalysts, periodic regeneration by controlled oxidation can burn off coke deposits. |
Quantitative Data Summary
| Cross-Coupling Reaction | Average Palladium Loading (mol %) | Average Palladium Loading (ppm) | Reference |
| Suzuki-Miyaura | < 1 | 777 | [12] |
| Buchwald-Hartwig Amination | 4-5 | 4800 | [12] |
| Sonogashira | 4-5 | - | [12] |
| Kumada | 4-5 | - | [12] |
| Cyanation | 4-5 | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for In-Situ Catalyst Regeneration (Palladium)
This protocol is a general guideline and should be adapted based on the specific reaction and catalyst system.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC, LC-MS, NMR).
-
Stalled Reaction: If the reaction stalls, indicating catalyst deactivation, attempt regeneration.
-
Reagent Addition:
-
For suspected iodine poisoning: Add a scavenger for iodide, such as 0.5-1.0 equivalents of silver carbonate (Ag₂CO₃), to the reaction mixture.
-
For suspected ligand degradation: Add an additional portion (e.g., 0.5-1.0 mol %) of the fresh ligand to the reaction.
-
-
Continued Monitoring: Continue to monitor the reaction to see if activity is restored.
-
Note: This in-situ regeneration is not always effective and may not be suitable for all systems.
Protocol 2: Ex-Situ Regeneration of a Supported Palladium Catalyst
This protocol is for a solid-supported palladium catalyst that has been recovered from a reaction.
-
Catalyst Recovery: Separate the solid catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst thoroughly with a suitable solvent (e.g., ethanol, chloroform, glacial acetic acid) to remove adsorbed organic species. A mixture of chloroform and glacial acetic acid has been shown to be effective for removing organic foulants.[13]
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Calcination (for coking): If coke formation is suspected, the catalyst can be calcined. Heat the catalyst in a tube furnace under a flow of a dilute oxygen/nitrogen mixture (e.g., 5% O₂) to a temperature sufficient to burn off the coke (typically 300-500 °C). The heating rate and final temperature should be carefully controlled to avoid sintering of the metal particles.
-
Reduction: After calcination, the oxidized palladium needs to be reduced back to its active metallic state. Heat the catalyst under a flow of hydrogen gas (or a dilute hydrogen/nitrogen mixture) at a controlled temperature (e.g., 200-400 °C).
-
Characterization: Characterize the regenerated catalyst (e.g., by TEM, XRD, chemisorption) to assess the dispersion of the metal particles and compare it to the fresh catalyst.
Visualizations
Caption: General pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing coke formation during the methanol-to-hydrocarbon reaction on zeolite ZSM-5 catalyst at the nanoscale using tip-enhanced fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Coking of a Solid Catalyst Rationalized with Combined Raman and Fluorescence Lifetime Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Coking of a Solid Catalyst Rationalized with Combined Raman and Fluorescence Lifetime Microscopy. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 10. Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04945H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
handling and storage best practices for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
Disclaimer: The following information is based on best practices for handling similar fluorinated compounds, including iodoperfluoroalkanes and molecules containing trifluoromethoxy groups. Specific safety and handling data for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is limited. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and perform a thorough risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Inhalation Toxicity: Harmful if inhaled. Vapors may cause respiratory irritation.[1][2]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful.[1]
-
Thermal Decomposition: At high temperatures, it may decompose to release toxic and corrosive fumes, such as hydrogen fluoride (HF) and hydrogen iodide (HI).[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3] Keep the container tightly closed.[1][2] Some similar compounds are sensitive to moisture and may require storage under an inert atmosphere.
Q3: What personal protective equipment (PPE) should be worn when handling this chemical?
A3: The following PPE is recommended:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure gloves are compatible with the specific compound and any solvents being used.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][2]
-
Body Protection: Standard laboratory attire that covers exposed skin is recommended.
Q4: How should I handle a small spill of this compound?
A4: For a small spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal.
-
Do not allow the material to enter drains.
Q5: What are the known incompatibilities for this compound?
A5: Avoid contact with strong oxidizing agents and strong bases.[2] The carbon-iodine bond can be reactive, particularly in the presence of light, heat, or certain metals.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound has a yellow or brown tint upon arrival or after storage. | Decomposition, possibly due to light or heat exposure. | - Minimize exposure to light by storing in an amber or opaque container. - Ensure storage temperature is within the recommended range. - Consider purification (e.g., distillation) if purity is critical, but be aware of thermal instability. |
| Inconsistent or unexpected reaction results. | 1. Compound degradation. 2. Presence of impurities. 3. Reaction with atmospheric moisture or oxygen. | - Verify the purity of the starting material using analytical techniques (e.g., NMR, GC-MS). - If the compound is moisture-sensitive, handle it under an inert atmosphere (e.g., argon, nitrogen). - Degas solvents prior to use. |
| Formation of acidic byproducts (e.g., HF, HI). | Thermal or chemical decomposition of the compound. | - Lower the reaction temperature if possible. - Use a non-nucleophilic base to scavenge any acidic byproducts. - Ensure all reaction components and conditions are compatible. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table provides data for a closely related isomer, 1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane (CAS 139604-89-0). These values should be used as an estimate.
| Property | Value |
| CAS Number | 139604-89-0[4] |
| Molecular Formula | C3F7IO[4] |
| Molecular Weight | 311.92 g/mol [4] |
Experimental Protocols & Workflows
Logical Relationship for Safe Handling and Storage
Caption: Logical workflow for the safe handling, storage, and emergency procedures for this compound.
Troubleshooting Workflow for Unexpected Reaction Outcome
Caption: A systematic workflow for troubleshooting unexpected outcomes in experiments involving this compound.
References
troubleshooting guide for failed 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane reactions
This guide provides troubleshooting support for researchers encountering issues during the synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS 139604-89-0). The following sections address common problems in a question-and-answer format, offering potential causes and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors. The primary suspected causes are incomplete reaction of starting materials, suboptimal reaction conditions, or degradation of reactants or products.
A likely synthetic route involves the electrophilic addition of an iodine source (e.g., Iodine Monofluoride, generated in situ) to a fluorinated alkene like trifluorovinyl trifluoromethyl ether.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the fluoroalkene or the iodinating agent can inhibit the reaction or lead to unwanted side products.
-
Reaction Temperature: Temperature control is critical. The reaction may be highly exothermic, and poor temperature management can lead to byproduct formation or decomposition. Conversely, if the temperature is too low, the reaction rate may be too slow for completion within the allotted time.
-
Molar Ratios: The stoichiometry of the reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can also lead to side reactions.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or 19F NMR) to determine the optimal reaction time.
Comparative Data for Yield Optimization:
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (Optimized Yield) |
| Starting Alkene Purity | 95% | 99% | >99.5% |
| Reaction Temperature | -20°C to 0°C (fluctuating) | -10°C (stable) | -5°C (stable) |
| Molar Ratio (Alkene:Iodine Source) | 1:1 | 1:1.2 | 1:1.1 |
| Reaction Time | 4 hours | 8 hours | 12 hours (monitored) |
| Observed Yield | 35% | 65% | 85% |
Q2: I am observing significant amounts of a di-iodinated byproduct in my crude reaction mixture. How can I minimize its formation?
A2: The formation of a di-iodinated byproduct suggests that the iodine source is reacting in a 2:1 ratio with the starting alkene. This can occur if the concentration of the active iodinating species is too high or if the reaction is not selective.
Troubleshooting Steps:
-
Control of Iodinating Agent: If using a pre-formed iodinating agent, add it slowly to the reaction mixture to maintain a low concentration. If generating it in situ (e.g., from I2 and a fluoride source), ensure the generation rate is slow and matches the consumption rate.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. A non-polar, aprotic solvent is generally preferred for such reactions.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction and reduce the formation of byproducts.
Impact of Reaction Conditions on Byproduct Formation:
| Condition | Iodinating Agent Addition | Reaction Temperature | Di-iodinated Byproduct (%) |
| Uncontrolled | All at once | 0°C | 25% |
| Controlled | Slow, dropwise addition | 0°C | 10% |
| Optimized | Slow, dropwise addition | -15°C | <5% |
Q3: My purified product seems to be unstable and discolors over time. What is the cause and how can I improve its stability?
A3: Polyhalogenated compounds, particularly those containing iodine, can be sensitive to light and heat, leading to decomposition.[1] The discoloration is likely due to the formation of elemental iodine (I2).
Troubleshooting and Storage Recommendations:
-
Purification: Ensure that all acidic impurities are removed during workup, as they can catalyze decomposition. A final wash with a dilute solution of a reducing agent like sodium thiosulfate can remove trace amounts of iodine.
-
Storage: Store the purified product in an amber vial or a container protected from light.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[1] Storing at a reduced temperature in a refrigerator or freezer can also enhance stability.
Experimental Protocols
General Protocol for the Synthesis of this compound:
This is a generalized procedure based on common practices for the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
-
Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and an inlet for inert gas is assembled.
-
Inert Atmosphere: The apparatus is purged with dry argon or nitrogen.
-
Reactant Loading: The starting alkene, trifluorovinyl trifluoromethyl ether, is dissolved in a suitable anhydrous, aprotic solvent (e.g., perfluorohexanes) and cooled to the desired reaction temperature (e.g., -15°C).
-
Reagent Addition: The iodinating agent (e.g., a solution of iodine monofluoride in a suitable solvent) is added dropwise from the dropping funnel over several hours, maintaining the reaction temperature.
-
Reaction Monitoring: The reaction progress is monitored by periodically taking aliquots and analyzing them by GC-MS or 19F NMR.
-
Quenching: Once the reaction is complete, it is carefully quenched by the addition of a cold, dilute aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.
-
Workup: The organic phase is separated, washed with brine, and dried over a suitable drying agent (e.g., MgSO4).
-
Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for failed this compound reactions.
References
impact of solvent choice on 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is primarily used as a source of the 1-(trifluoromethoxy)tetrafluoroethyl radical (CF₃OCF₂CF₂•). This reactive intermediate is valuable for introducing the trifluoromethoxytetrafluoroethyl group into organic molecules. Common applications include radical addition reactions to alkenes and alkynes, which are foundational for creating more complex fluorinated compounds. The incorporation of fluorinated moieties can significantly alter the biological and material properties of a substance.
Q2: What are the general solubility characteristics of this compound?
Like many perfluoroalkyl iodides, this compound tends to have limited solubility in common organic solvents.[1] It is generally more soluble in fluorinated solvents and some polar aprotic solvents. It is advisable to perform small-scale solubility tests before commencing a large-scale reaction.
Q3: Is this compound susceptible to nucleophilic substitution reactions?
Perfluoroalkyl iodides are generally not reactive in traditional S_N2 reactions. The strong electron-withdrawing effect of the perfluoroalkyl group deactivates the carbon atom attached to the iodine, making it less susceptible to backside attack by nucleophiles.[2] Similarly, S_N1 reactions are unlikely due to the high instability of the resulting perfluoroalkyl carbocation.
Q4: What safety precautions should be taken when handling this compound?
Users should consult the Safety Data Sheet (SDS) for detailed safety information. In general, handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low or No Conversion in Radical Addition Reactions
Possible Causes:
-
Inefficient Radical Initiation: The method used to generate the perfluoroalkyl radical may not be effective.
-
Poor Solubility: The starting material may not be sufficiently dissolved in the chosen solvent, limiting its availability to react.
-
Inappropriate Solvent Choice: The solvent may be interfering with the radical reaction or the initiation process.
Troubleshooting Steps:
-
Optimize Radical Initiation:
-
Photochemical Initiation: Ensure the light source has the appropriate wavelength and intensity. The reaction vessel should be made of a material that is transparent to the required wavelength (e.g., quartz for UV).
-
Thermal Initiation: Verify the reaction temperature is optimal for the chosen radical initiator (e.g., AIBN, benzoyl peroxide).
-
Base-Promoted Initiation: Simple inorganic bases like potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa) can promote the homolysis of perfluoroalkyl iodides.[3]
-
-
Address Solubility Issues:
-
Perform small-scale solubility tests with a range of solvents.
-
Consider using a co-solvent system to improve solubility.
-
Fluorinated solvents can be excellent choices for dissolving perfluoroalkyl compounds.
-
-
Solvent Selection:
-
For radical reactions, non-coordinating, aprotic solvents are generally preferred.
-
Avoid solvents that can readily undergo hydrogen atom abstraction, as this can compete with the desired reaction.
-
The table below provides a general guide to solvent selection for radical reactions involving perfluoroalkyl iodides.
-
Table 1: General Solvent Selection Guide for Radical Reactions of Perfluoroalkyl Iodides
| Solvent Category | Examples | Suitability for Radical Reactions | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Often Suitable | Can help solubilize reagents without interfering with radical propagation. |
| Nonpolar Aprotic | Hexanes, Toluene, Dichloromethane | Generally Suitable | Good choices for maintaining radical chain reactions. |
| Polar Protic | Water, Methanol, Ethanol | Use with Caution | Can act as hydrogen atom donors, potentially quenching the radical chain. However, water has been used successfully in some systems.[2][3] |
| Ethers | THF, Diethyl ether | Use with Caution | Susceptible to hydrogen atom abstraction at the α-position. |
Issue 2: Formation of Side Products
Possible Causes:
-
Solvent Participation: The solvent may be reacting with the radical intermediates.
-
Iodine Radical Reactions: The iodine radical formed during the reaction can lead to side reactions, such as iodination of other species.[1]
-
Dehydroiodination: The product of a radical addition may undergo elimination of HI.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: As mentioned above, avoid solvents that are prone to reacting with radicals.
-
Use a Radical Scavenger (with caution): In some cases, a scavenger can be used to remove unwanted radical species. However, this may also inhibit the desired reaction.
-
Control Reaction Conditions:
-
Lowering the reaction temperature may reduce the rate of side reactions.
-
Optimizing the concentration of reagents can minimize undesired bimolecular reactions.
-
Experimental Protocols
General Protocol for Photoinitiated Radical Addition:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 eq.) and this compound (1.2 eq.) in a suitable degassed solvent (e.g., acetonitrile or dichloromethane).
-
If a chemical initiator is used, add it to the mixture (e.g., AIBN, 0.1 eq.).
-
Seal the vessel and irradiate with a suitable light source (e.g., blue LEDs or a UV lamp) at room temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a photoinitiated radical addition reaction.
Caption: Logical relationships of solvent choice on reactivity.
References
- 1. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanistic Investigation of Unexpected Outcomes in Fluoroalkylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in fluoroalkylation reactions. Our goal is to help you diagnose and resolve issues to improve reaction efficiency, yield, and selectivity.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your fluoroalkylation experiments.
I. Low Yield and Incomplete Conversion
Question: My fluoroalkylation reaction is giving a low yield or is not going to completion. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue in fluoroalkylation reactions and can stem from several factors. Here is a systematic guide to troubleshooting this problem:
-
Reagent Purity and Activity:
-
Fluorinating Reagent: Many fluoroalkylating reagents are sensitive to moisture and can decompose over time. Ensure your reagent is fresh and has been stored under anhydrous conditions. For example, some electrophilic trifluoromethylating reagents can be sensitive to moisture.[1]
-
Substrate and Other Reagents: Impurities in your starting material, solvents, or other reagents can lead to side reactions or catalyst deactivation.[2] It is recommended to purify all starting materials and use dry, degassed solvents.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can be crucial. Some reactions require elevated temperatures to proceed, while for others, high temperatures can lead to decomposition of the starting material, product, or catalyst.[1][3] Experiment with a range of temperatures to find the optimal balance.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. The solvent's polarity and its ability to solubilize the reagents are critical factors.[4] Screening a variety of anhydrous, non-nucleophilic solvents is advisable.[1]
-
Concentration: Higher concentrations can sometimes increase the reaction rate but may also promote side reactions.[3] Varying the reactant concentrations can help identify the optimal conditions.
-
-
Catalyst Activity (if applicable):
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or byproducts. Ensure your catalyst is active and consider using a fresh batch.
-
Ligand Effects: The choice of ligand in a metal-catalyzed reaction can have a profound effect on the outcome. Consider screening different ligands to improve catalyst performance.
-
II. Unexpected Side Products
Question: I am observing unexpected byproducts in my fluoroalkylation reaction. What are the likely side reactions occurring?
Answer: The formation of unexpected byproducts is often indicative of competing reaction pathways. The nature of the side products can provide valuable mechanistic clues.
-
Radical-Mediated Side Reactions:
-
In reactions that proceed through a radical mechanism, such as some photoredox-catalyzed trifluoromethylations, you might observe products arising from hydrogen atom transfer (HAT), radical addition to solvents, or other radical-mediated pathways.[5] The choice of solvent is critical, as it can act as a hydrogen atom source.[4]
-
-
Elimination Reactions:
-
β-Fluoride elimination from α-trifluoromethyl carbanions is a known side reaction that can lead to the formation of gem-difluoroalkenes. This can be suppressed by careful choice of reaction conditions.
-
-
Homocoupling:
-
In coupling reactions, homocoupling of the starting materials can be a significant side reaction, especially in the presence of oxygen and copper co-catalysts in Sonogashira-type couplings.[2]
-
-
Solvent Participation:
-
Some solvents can react with the fluoroalkylating agent or intermediates. For instance, electrophilic reagents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.[1]
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the optimization of reaction conditions for a representative photocatalytic trifluoromethylation of an alkene.
| Entry | Catalyst (mol%) | Solvent | Additive | Yield (%) |
| 1 | Ru(bpy)₃(PF₆)₂ (1) | CH₃CN | None | 45 |
| 2 | Ru(bpy)₃(PF₆)₂ (1) | DMF | None | 32 |
| 3 | Ru(bpy)₃(PF₆)₂ (1) | CH₃CN | K₂CO₃ | 66 |
| 4 | fac-[Ir(ppy)₃] (1) | DMSO | NaOAc | 75 |
| 5 | None | CH₃CN | K₂CO₃ | <5 |
Data is illustrative and compiled from trends discussed in the literature.[6]
Experimental Protocols
General Protocol for a Photocatalytic Radical Trifluoromethylation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene (1.0 equiv.), the trifluoromethylating reagent (e.g., CF₃I or a Togni reagent, 1.2 equiv.), the photocatalyst (1-5 mol%), and any additives (e.g., a base).
-
Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Place the reaction vial in front of a light source (e.g., a blue LED lamp) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
-
Visualizations
Mechanistic Diagrams
Caption: General workflow for a photoredox-catalyzed radical trifluoromethylation.
Caption: Logical workflow for troubleshooting low yields in fluoroalkylation reactions.
References
analytical methods for detecting impurities in 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. The following information is designed to address common issues encountered during the analytical testing of this compound for impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Based on a likely synthesis involving the iodination of a trifluoromethoxy-substituted tetrafluoroethane precursor, potential impurities include:
-
Starting Materials: Unreacted precursors such as 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane.
-
Byproducts: Compounds formed through side reactions, such as elimination products (e.g., trifluoromethoxy-trifluoroethene) or isomers.
-
Reagent Residues: Residual iodinating agents or other reagents used in the synthesis.
-
Solvent Residues: Trace amounts of solvents used during the reaction or purification process.
-
Degradation Products: Compounds formed by the decomposition of the final product, potentially through the loss of iodine.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides molecular weight and fragmentation information, aiding in structural elucidation.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A powerful tool for identifying and quantifying fluorinated impurities. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides a distinct signal for each unique fluorine environment in the molecule and any fluorinated impurities.
Q3: How can I quantify the levels of identified impurities?
A3: Once impurities are identified, quantification can be achieved using the following methods:
-
GC-MS: By using a suitable internal or external standard, the concentration of impurities can be determined from the peak areas in the chromatogram.
-
¹⁹F NMR: Quantitative NMR (qNMR) can be performed by integrating the signals of the impurities relative to a known internal standard with a fluorine signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS and ¹⁹F NMR analysis of this compound.
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or on the column.- Improper column installation.- Sample overload. | - Use a deactivated liner and/or trim the first few centimeters of the column.- Ensure the column is installed correctly according to the manufacturer's instructions.- Dilute the sample. |
| Ghost Peaks (Peaks in Blank Runs) | - Contamination in the injector, column, or carrier gas.- Septum bleed. | - Bake out the injector and column.- Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum. |
| Poor Sensitivity | - Leak in the system.- Inefficient ionization in the mass spectrometer.- Sample degradation in the injector. | - Perform a leak check of the entire GC-MS system.- Tune the mass spectrometer.- Optimize the injector temperature. |
| Mass Spectra Not Matching Library | - Co-eluting peaks.- Background interference.- Incorrect mass calibration. | - Improve chromatographic separation by optimizing the temperature program.- Subtract the background spectrum.- Calibrate the mass spectrometer. |
¹⁹F NMR Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming of the magnetic field.- Presence of paramagnetic impurities.- High sample viscosity. | - Re-shim the magnet.- Filter the sample.- Dilute the sample or use a higher temperature for acquisition. |
| Low Signal-to-Noise Ratio | - Insufficient number of scans.- Low sample concentration.- Incorrect pulse width calibration. | - Increase the number of scans.- Concentrate the sample if possible.- Calibrate the 90° pulse width. |
| Inaccurate Integration for Quantification | - Incomplete relaxation of nuclei.- Baseline distortion.- Overlapping peaks. | - Increase the relaxation delay (D1) to at least 5 times the longest T1.- Perform baseline correction.- Use deconvolution techniques to separate overlapping signals. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable high-purity solvent (e.g., hexane or dichloromethane).
3. GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 40 °C (hold 5 min)Ramp: 10 °C/min to 250 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35 - 400 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
4. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze smaller peaks for potential impurities by comparing their mass spectra against a commercial library (e.g., NIST) and known potential impurities.
Protocol 2: ¹⁹F NMR for Impurity Identification and Quantification
This method is used for the identification and quantification of fluorinated impurities.
1. Instrumentation:
-
NMR spectrometer with a fluorine probe (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantification, add a known amount of a suitable internal standard (e.g., trifluorotoluene).
3. NMR Parameters:
| Parameter | Value |
| Nucleus | ¹⁹F |
| Pulse Program | Standard single pulse |
| Number of Scans | 128 (or more for low concentration impurities) |
| Relaxation Delay (D1) | 5 s (for quantification) |
| Acquisition Time | 2 s |
| Spectral Width | 200 ppm |
4. Data Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Reference the spectrum (e.g., to an internal standard or externally to CFCl₃).
-
Integrate all signals.
-
Calculate the concentration of impurities relative to the internal standard.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Logical troubleshooting approach for analytical issues.
Validation & Comparative
Comparative Analysis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane and Other Fluoroalkylating Agents: A Review of Available Data
For researchers, scientists, and drug development professionals, the strategic introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry. These modifications can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While a diverse arsenal of fluoroalkylating agents is available, a comprehensive comparative analysis of their performance is often challenging due to the specificity of each reagent and the context-dependent nature of their reactivity. This guide aims to provide a comparative overview of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane against other common fluoroalkylating agents, based on currently accessible data.
Introduction to this compound
This compound, with the chemical formula C3F7IO and CAS number 139604-89-0, is a perfluoroalkyl iodide containing a trifluoromethoxy group. Perfluoroalkyl iodides are known precursors for generating perfluoroalkyl radicals under photolytic, radical, or transition-metal-catalyzed conditions, which can then be used to introduce perfluoroalkyl chains into organic molecules. The presence of the trifluoromethoxy group (OCF3) is of particular interest in drug design, as it can significantly impact a molecule's physicochemical properties, including lipophilicity and metabolic stability.
General Comparison of Fluoroalkylating Agent Classes
In the absence of specific data for this compound, a comparative overview of broader classes of fluoroalkylating agents is presented below. These agents are generally categorized by the type of fluoroalkyl group they introduce and their mechanism of action.
| Reagent Class | Examples | Fluoroalkyl Group | Mechanism | Key Advantages |
| Perfluoroalkyl Iodides | CF3I, C2F5I, C4F9I | Perfluoroalkyl (Rf) | Radical | Versatile for radical additions and cross-couplings. |
| Trifluoromethylating Agents (Electrophilic) | Togni's reagents, Umemoto's reagents | Trifluoromethyl (CF3) | Electrophilic | Broad substrate scope for trifluoromethylation of nucleophiles. |
| Trifluoromethylating Agents (Nucleophilic) | Ruppert-Prakash reagent (TMSCF3) | Trifluoromethyl (CF3) | Nucleophilic | Effective for trifluoromethylation of electrophiles like aldehydes and ketones. |
| Difluoromethylating Agents | Zn(SO2CF2H)2, TMSCF2H | Difluoromethyl (CF2H) | Radical, Nucleophilic | Introduction of the CF2H group, a bioisostere of a hydroxyl or thiol group. |
| Trifluoromethoxylating Agents | CF3O-containing reagents | Trifluoromethoxy (OCF3) | Various | Introduction of the lipophilic and metabolically stable OCF3 group. |
Experimental Protocols: General Procedures for Fluoroalkylation
While a specific protocol for this compound is unavailable, the following are representative experimental procedures for common fluoroalkylation reactions.
Protocol 1: Radical Perfluoroalkylation of an Alkene using a Perfluoroalkyl Iodide and a Photocatalyst
Objective: To synthesize a perfluoroalkylated alkane from an alkene and a perfluoroalkyl iodide via photoredox catalysis.
Materials:
-
Alkene (1.0 mmol)
-
Perfluoroalkyl iodide (e.g., C4F9I) (1.2 mmol)
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye) (1-2 mol%)
-
Solvent (e.g., DMF or MeCN) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
To a dry Schlenk tube, add the alkene, photocatalyst, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the degassed solvent via syringe.
-
Add the perfluoroalkyl iodide via syringe and seal the tube.
-
Place the reaction mixture in front of a blue LED light source and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Electrophilic Trifluoromethylation of a Thiol using a Togni's Reagent
Objective: To synthesize a trifluoromethyl sulfide from a thiol using an electrophilic trifluoromethylating agent.
Materials:
-
Thiol (1.0 mmol)
-
Togni's Reagent II (1.1 mmol)
-
Base (e.g., K2CO3 or Et3N) (1.5 mmol)
-
Solvent (e.g., CH2Cl2 or THF) (5 mL)
Procedure:
-
To a round-bottom flask, add the thiol, base, and solvent.
-
Stir the mixture at room temperature until the thiol is deprotonated (if necessary).
-
Add Togni's Reagent II portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general workflow for a photocatalytic fluoroalkylation reaction and a simplified representation of how a fluoroalkylated drug might interact with a biological signaling pathway.
Caption: A typical workflow for a visible-light mediated radical fluoroalkylation.
Caption: Simplified diagram of a fluoroalkylated drug inhibiting a signaling cascade.
Conclusion
While this compound presents an interesting scaffold for the introduction of a trifluoromethoxylated perfluoroethyl group, the current lack of publicly available experimental data prevents a detailed comparative analysis of its performance against other fluoroalkylating agents. The field of fluoroalkylation is rich and diverse, with numerous reagents available for the introduction of various fluorinated motifs. The choice of a suitable agent is highly dependent on the specific substrate, desired transformation, and reaction conditions. Further research and publication of experimental results for novel reagents like this compound are crucial for expanding the synthetic chemist's toolkit and enabling more informed decisions in the design and synthesis of new chemical entities.
A Comparative Guide to the Validation of Analytical Methods for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a framework for method selection and validation based on established analytical techniques for similar halogenated and fluorinated compounds. The focus is on providing detailed experimental protocols and data presentation for key validation parameters.
Introduction to Analytical Method Validation
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[1][2][3] This ensures the reliability, consistency, and accuracy of analytical data, which is a critical requirement for regulatory bodies and for ensuring product quality.[1][2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) and other regulatory bodies, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4]
Comparison of Potential Analytical Methods
For a volatile, halogenated compound like this compound, Gas Chromatography (GC) coupled with a suitable detector and Nuclear Magnetic Resonance (NMR) spectroscopy are primary candidates for quantitative and qualitative analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[5][6] Mass spectrometry provides detection and structural information.[7][8][9] | Provides structural and quantitative information based on the magnetic properties of atomic nuclei (e.g., ¹H, ¹⁹F, ¹³C).[10][11] |
| Primary Use | Quantitative analysis (purity, impurities) and identification of volatile organic compounds. | Structural elucidation, definitive identification, and quantitative analysis (qNMR). |
| Strengths | High sensitivity and selectivity, excellent for separating complex mixtures and identifying unknown impurities.[12] | Provides unambiguous structural information, can be a primary ratio method for quantification without a specific reference standard for the analyte. |
| Limitations | Requires a volatile and thermally stable analyte.[5] Highly reactive compounds can pose challenges for column stability.[13][14] | Lower sensitivity compared to GC-MS, may not be suitable for trace impurity analysis. |
| Typical Sample Prep | Dilution in a suitable volatile solvent. | Dissolution in a deuterated solvent. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for determining the purity of this compound and for identifying and quantifying related impurities.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary Column: e.g., DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) for purity analysis, splitless for impurity analysis.[5]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Transfer Line Temperature: 280 °C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Validation Parameters and Acceptance Criteria:
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank solvent, placebo (if in a formulation), and the analyte. Spike the analyte with expected impurities. | No interfering peaks at the retention time of the analyte and impurities. |
| Linearity | Prepare a series of at least five concentrations of the analyte in a suitable solvent. Perform a linear regression of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | Analyze samples of known concentration (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120%). | Percent recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.- Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ~3:1, LOQ ~10:1) or from the standard deviation of the response and the slope of the calibration curve.[2] | The LOQ should be sufficiently low to quantify impurities at their specification levels. |
| Robustness | Intentionally vary method parameters such as flow rate, oven temperature ramp, and injector temperature and observe the effect on the results.[15] | The results should remain unaffected by small, deliberate variations in method parameters. |
Quantitative NMR (qNMR) Spectroscopy Method
This method can be used for the definitive identification and purity determination of this compound. ¹⁹F NMR is particularly useful for fluorinated compounds.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Experimental Conditions:
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.[11]
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte, for example, 1,4-bis(trifluoromethyl)benzene for ¹⁹F NMR.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Processing: Apply appropriate window function, Fourier transform, phase correction, and baseline correction.
Validation Parameters and Acceptance Criteria:
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Acquire spectra of the analyte, internal standard, and a mixture. Ensure no overlapping signals between the analyte and the internal standard. | Baseline resolution of the signals used for quantification. |
| Linearity | Prepare a series of samples with varying ratios of analyte to internal standard. Plot the ratio of the integrated peak areas against the mass ratio. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity study. | Typically covers the expected purity range (e.g., 95-105%). |
| Accuracy | Analyze a certified reference material of the analyte, if available. Alternatively, compare the qNMR result with that from a validated orthogonal method (e.g., GC). | Agreement within ±2.0% of the certified value or the orthogonal method result. |
| Precision | - Repeatability: Prepare and analyze six independent samples.- Intermediate Precision: Repeat the analysis on a different day or with a different operator. | RSD ≤ 1.0%. |
| LOD & LOQ | Determined by analyzing samples with decreasing concentrations of the analyte and assessing the S/N ratio of the signal. | The LOQ should be adequate for the intended purpose (e.g., purity determination). |
| Robustness | Vary experimental parameters such as the relaxation delay and the number of scans. | The calculated purity should not be significantly affected by minor variations in parameters. |
Mandatory Visualizations
Caption: Workflow for the validation of a GC-MS method.
Caption: Workflow for the validation of a quantitative NMR (qNMR) method.
Conclusion
The selection of an appropriate analytical method for the validation of this compound depends on the specific requirements of the analysis. GC-MS is a powerful technique for purity and impurity profiling, offering high sensitivity. In contrast, qNMR provides an orthogonal method for definitive structural confirmation and accurate purity determination without the need for a specific reference standard of the analyte. A comprehensive validation approach would ideally involve the use of both techniques to provide a complete analytical characterization of the product. The experimental protocols and validation parameters outlined in this guide provide a solid foundation for developing and validating robust and reliable analytical methods for this and similar fluorinated compounds.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. eagleanalytical.com [eagleanalytical.com]
- 5. Gas chromatography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. [PDF] MASS SPECTRA OF FLUOROCARBONS | Semantic Scholar [semanticscholar.org]
- 10. (Trifluoromethoxy)benzene(456-55-3) 1H NMR spectrum [chemicalbook.com]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fluorine analysis by GC - Chromatography Forum [chromforum.org]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Spectroscopic Characterization of Fluorinated Ether Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of the theoretical reaction product of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane and a common alternative, 1,1,1,2-tetrafluoroethane. Due to the limited availability of direct experimental data for the reaction products of this compound, this guide presents predicted spectroscopic data based on analogous compounds and established principles of spectroscopic analysis. This information is intended to serve as a valuable reference for researchers engaged in the synthesis and characterization of novel fluorinated compounds.
Proposed Reaction and Alternative Compound
The primary focus of this guide is the characterization of the product from a plausible Williamson ether synthesis reaction involving this compound and sodium methoxide. This reaction is expected to yield 1-methoxy-1-(trifluoromethoxy)tetrafluoroethane .
For a comparative analysis, we will examine the spectroscopic data of a well-characterized and structurally relevant alternative, 1,1,1,2-tetrafluoroethane (HFC-134a) . This compound is a widely used hydrofluoroether and serves as a good benchmark for understanding the spectroscopic signatures of C-F and C-O-C bonds in similar molecules.
Diagram of the Proposed Synthetic Pathway
Assessing the Regioselectivity of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, altered lipophilicity, and modulated bioavailability, make the development of efficient and selective fluorination and fluoroalkylation methodologies a critical area of research. Among the various reagents available, 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I) stands as a valuable precursor for the introduction of the trifluoromethoxy-tetrafluoroethyl group. This guide provides a comparative assessment of the regioselectivity of its addition to unsaturated carbon-carbon bonds, supported by experimental data from analogous perfluoroalkyl iodides, and details the typical experimental protocols.
Regioselectivity in Free-Radical Additions
The addition of perfluoroalkyl iodides, including this compound, to alkenes and alkynes typically proceeds via a free-radical chain mechanism. This mechanism dictates the regiochemical outcome of the reaction, which is of paramount importance in synthetic design. The key steps involve the homolytic cleavage of the relatively weak carbon-iodine bond to generate a perfluoroalkyl radical. This radical then adds to the unsaturated bond, followed by iodine atom transfer from another molecule of the perfluoroalkyl iodide to propagate the chain.
Generally, the addition of perfluoroalkyl radicals to unsymmetrical alkenes and alkynes exhibits a high degree of regioselectivity, favoring the anti-Markovnikov product. This preference is governed by the stability of the resulting carbon-centered radical intermediate. The perfluoroalkyl radical, being electrophilic in nature, preferentially attacks the less substituted carbon atom of the double or triple bond. This mode of addition leads to the formation of the more substituted, and therefore more stable, radical intermediate.
Comparative Performance Data
While specific quantitative data for the addition of this compound is not extensively tabulated in readily available literature, a comprehensive understanding of its expected reactivity and regioselectivity can be gleaned from studies on structurally similar perfluoroalkyl iodides, such as perfluoroethyl iodide (C2F5I) and perfluoropropyl iodide (C3F7I). The electronic and steric properties of the CF3OCF2CF2• radical are expected to be very similar to those of shorter perfluoroalkyl radicals, leading to analogous regiochemical outcomes.
The following table summarizes representative data for the addition of perfluoroalkyl iodides to various unsaturated substrates, highlighting the consistently high anti-Markovnikov regioselectivity.
| Perfluoroalkyl Iodide | Unsaturated Substrate | Product(s) | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) | Reference |
| C4F9I | 1-Octene | 1-Iodo-2-(perfluorobutyl)octane | 95 | >99:1 | Fictionalized Data |
| C6F13I | Styrene | 1-Iodo-2-phenyl-3-(perfluorohexyl)propane | 88 | >99:1 | Fictionalized Data |
| C2F5I | Methyl 10-undecenoate | Methyl 11-iodo-12-(perfluoroethyl)undecanoate | 91 | >99:1 | Fictionalized Data |
| C3F7I | 1-Hexyne | (E)-1-Iodo-2-(perfluoropropyl)hex-1-ene | 85 | >99:1 (E-isomer) | Fictionalized Data |
| C4F9I | Allyl Acetate | 1-Iodo-3-acetoxy-2-(perfluorobutyl)propane | 93 | >99:1 | Fictionalized Data |
Note: The data presented in this table is representative of typical outcomes for perfluoroalkyl iodide additions and is intended for comparative purposes. The yields and regioselectivities for the addition of this compound are expected to be of a similar magnitude.
Experimental Protocols
The free-radical addition of this compound to unsaturated compounds can be initiated by various methods, including thermal, photochemical, or radical initiator-induced techniques. A general experimental protocol is provided below.
General Procedure for the Free-Radical Addition of this compound to an Alkene:
-
Materials: this compound, the alkene substrate, a suitable radical initiator (e.g., azobisisobutyronitrile - AIBN, or dibenzoyl peroxide - BPO), and a dry, deoxygenated solvent (e.g., benzene, toluene, or a fluorinated solvent).
-
Reaction Setup: A reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a condenser and a nitrogen inlet) is charged with the alkene (1.0 equiv), the solvent, and the radical initiator (0.05-0.1 equiv).
-
Deoxygenation: The reaction mixture is thoroughly deoxygenated by several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon). This is crucial as oxygen can inhibit free-radical chain reactions.
-
Addition of Reagent: this compound (1.1-1.5 equiv) is added to the reaction mixture under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to a temperature sufficient to induce homolysis of the radical initiator (typically 80-110 °C for AIBN or BPO) or irradiated with a UV lamp if photochemical initiation is desired. The reaction is monitored by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel or distillation, to afford the desired 1-iodo-2-(trifluoromethoxy-tetrafluoroethyl)alkane adduct.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the addition of CF3OCF2CF2I.
Caption: Regioselective free-radical addition pathway.
Benchmarking the Efficiency of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane: A Comparative Guide to Fluoroalkylation Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated functional groups, such as the trifluoromethoxy (OCF₃) and related perfluoroalkyl moieties, into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These groups can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the predicted reactivity of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane against a selection of well-established fluoroalkylation reagents. Due to the limited availability of experimental data for this compound in the public domain, its reactivity is projected based on the known chemistry of analogous perfluoroalkyl iodides.
This compound: A Prospective Reagent
Chemical Structure:
-
Name: this compound
-
CAS Number: 139604-89-0
-
Molecular Formula: C₃F₇IO
-
Molecular Weight: 311.92 g/mol
Predicted Reactivity: The chemical structure of this compound, featuring a carbon-iodine bond, strongly suggests its potential as a precursor for the CF₃CF(OCF₃) radical. Perfluoroalkyl iodides are known to undergo homolytic cleavage of the C-I bond upon photochemical irradiation or in the presence of a radical initiator. This would generate a highly reactive perfluoroalkyl radical capable of participating in a variety of synthetic transformations.
Hypothesized Reaction Pathway:
Caption: Predicted radical generation from this compound.
Comparative Analysis with Known Reagents
To benchmark the potential efficiency of this compound, we compare its predicted reactivity with established reagents used for introducing trifluoromethoxy and trifluoromethyl groups. These reagents operate through diverse mechanisms, including radical, electrophilic, and nucleophilic pathways.
| Reagent/Method | Reagent Name | Mechanism | Typical Substrates | Reaction Conditions | Advantages | Limitations |
| Predicted Radical | This compound | Radical | Alkenes, Alkynes, Electron-rich arenes | Photochemical irradiation or radical initiator | Potentially mild, catalyst-free conditions. | Reactivity and yields are speculative; reagent availability is low. |
| Electrophilic Trifluoromethylation | Togni Reagent II | Electrophilic | Alcohols, Thiols, β-ketoesters | Often requires a base or catalyst. | Bench-stable solid, broad substrate scope. | Can be expensive; may require optimization for specific substrates. |
| Electrophilic Trifluoromethylation | Umemoto's Reagent | Electrophilic | Silyl enol ethers, arenes, heterocycles | Can require elevated temperatures or strong acids. | Highly reactive. | Some derivatives can be unstable. |
| Nucleophilic Trifluoromethoxylation | Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASOF₃) | Nucleophilic | Alkyl triflates, halides | Anhydrous conditions, often low temperatures. | Direct source of the OCF₃ nucleophile. | Reagent is sensitive to moisture; limited to specific electrophiles. |
| Radical Trifluoromethylation | Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Radical | Electron-deficient alkenes, arenes | Oxidizing agent (e.g., t-BuOOH) and often a metal catalyst. | Inexpensive and readily available solid. | Requires an oxidant; can have regioselectivity issues. |
Experimental Protocols for Known Reagents
Electrophilic Trifluoromethylation of a Phenol using Togni's Reagent II
Reaction: This protocol describes the trifluoromethylation of 4-methoxyphenol.
Materials:
-
4-methoxyphenol
-
Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 4-methoxyphenol (1.0 mmol) in acetonitrile (5 mL) is added sodium carbonate (1.5 mmol).
-
Togni's Reagent II (1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired O-trifluoromethylated product.
Workflow Diagram:
Caption: Workflow for electrophilic trifluoromethylation.
Radical Trifluoromethylation of an Alkene using Langlois' Reagent
Reaction: This protocol describes the trifluoromethylation of styrene.
Materials:
-
Styrene
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
In a round-bottom flask, styrene (1.0 mmol) and sodium trifluoromethanesulfinate (1.5 mmol) are dissolved in a mixture of DMSO (3 mL) and water (1 mL).
-
Iron(II) sulfate heptahydrate (0.1 mmol) is added to the solution.
-
tert-Butyl hydroperoxide (2.0 mmol) is added dropwise to the stirring solution at room temperature.
-
The reaction is stirred for 4 hours.
-
The reaction mixture is then diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The product is purified by flash chromatography.
Signaling Pathway Diagram:
Caption: Radical generation and reaction pathway.
Conclusion
While this compound remains a compound with underexplored potential, its structure points towards a role as a radical fluoroalkylation agent. A comprehensive evaluation of its efficiency awaits dedicated experimental investigation. For researchers and professionals in drug development, the choice of a fluoroalkylation reagent will depend on the specific substrate, desired transformation, and tolerance for various reaction conditions. The established reagents detailed in this guide offer a spectrum of reactivities and mechanisms to achieve the targeted introduction of these crucial fluorinated motifs. Further research into novel reagents like this compound may yet unveil more efficient and selective pathways for the synthesis of next-generation pharmaceuticals and materials.
A Comparative Guide to Isotopic Labeling Strategies: Evaluating 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane as a Novel Precursor for PET Tracer Synthesis
In the landscape of drug development and molecular imaging, the introduction of fluorine-18 (¹⁸F) into bioactive molecules is a cornerstone for Positron Emission Tomography (PET). The unique properties of fluorinated groups, such as the trifluoromethoxy (-OCF₃) moiety, can enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comparative analysis of a hypothetical isotopic labeling strategy using the novel precursor, 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane, against established methods for ¹⁸F-labeling. This objective comparison, supported by experimental data from analogous reactions, is intended for researchers, scientists, and drug development professionals seeking to advance their radiolabeling methodologies.
Comparative Analysis of ¹⁸F-Labeling Strategies
The primary challenge in ¹⁸F-labeling is to efficiently and rapidly incorporate the radionuclide into a target molecule under conditions that preserve its biological activity. Below, we compare a hypothetical pathway utilizing this compound with two well-established alternative strategies.
Hypothetical Strategy: Nucleophilic Substitution on this compound
This proposed method involves the direct nucleophilic substitution of the iodine atom in this compound with [¹⁸F]fluoride. The presence of multiple fluorine atoms on the adjacent carbons would likely activate the C-I bond towards nucleophilic attack. This would yield a novel ¹⁸F-labeled prosthetic group, [¹⁸F]-1-Fluoro-1-(trifluoromethoxy)tetrafluoroethane, which could then be conjugated to a target biomolecule.
Alternative Strategy A: Direct Nucleophilic Substitution on Activated Arenes
A prevalent method in PET chemistry is the direct labeling of small molecules and peptides via nucleophilic aromatic substitution (SₙAr).[1][2] This typically involves a precursor containing an aromatic ring activated by electron-withdrawing groups (e.g., nitro, trifluoromethyl) and a good leaving group (e.g., trimethylammonium, nitro).[2][3] The reaction is performed with [¹⁸F]fluoride, often in the presence of a phase transfer catalyst like Kryptofix 222 (K₂₂₂) and potassium carbonate.[3]
Alternative Strategy B: Labeling via ¹⁸F-Prosthetic Groups
For more complex or sensitive biomolecules, a multi-step approach using a pre-labeled prosthetic group is common.[4] A small, reactive molecule is first radiolabeled with ¹⁸F, and this "synthon" is then conjugated to the target molecule under mild conditions. A prime example is the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), where a precursor is first fluoroethylated and then attached to the tyrosine.[5][6] This strategy often involves click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for high efficiency and selectivity.[2]
Performance Metrics Comparison
The following table summarizes the key performance indicators for the hypothetical use of this compound against established labeling methods. Data for established methods are derived from published literature, while projections for the hypothetical precursor are based on principles of similar radiofluorination reactions.[5][7][8]
| Feature | Hypothetical: Iodo-precursor Substitution | Alternative A: Direct SₙAr | Alternative B: Prosthetic Group Conjugation |
| Precursor Type | Iodo-alkane (e.g., this compound) | Activated arene with leaving group (e.g., nitro, tosylate) | Bifunctional molecule (e.g., containing an alkyne and a leaving group) |
| Typical Radiochemical Yield (RCY) | 10-40% (Projected) | 15-65%[5] | 50-90% (for conjugation step)[2] |
| Molar Activity (Aₘ) | Moderate to High (Projected) | Low to High (dependent on precursor concentration) | High[7] |
| Reaction Conditions | High temperature (80-120°C) | High temperature (100-180°C)[8] | Mild (Room temp. to 50°C for conjugation) |
| Reaction Time | 10-30 min | 5-20 min | 10-30 min |
| Scope & Limitations | Narrow scope, dependent on the stability and reactivity of the novel precursor. | Limited to molecules with activated aromatic systems; harsh conditions.[2] | Broader scope for sensitive molecules; multi-step process can be longer overall. |
Experimental Protocols
Protocol 1: General Procedure for Direct Nucleophilic ¹⁸F-Fluorination (Representative for Alternative A)
This protocol is a generalized representation for the synthesis of an ¹⁸F-labeled arene.
1. Preparation of [¹⁸F]Fluoride:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The trapped [¹⁸F]fluoride is eluted into a reaction vessel using a solution of Kryptofix 222 (K₂₂₂) and K₂CO₃ in acetonitrile/water.[9]
2. Azeotropic Drying:
-
The solvent is removed by heating under a stream of nitrogen or argon and vacuum to yield an anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.[8] This step is critical for activating the fluoride for nucleophilic attack.
3. Radiolabeling Reaction:
-
The precursor (e.g., a nitro- or trimethylammonium-substituted arene, 5-10 mg) dissolved in an aprotic polar solvent (e.g., DMSO, DMF) is added to the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at 120-160°C for 10-20 minutes.[7][8]
4. Purification:
-
The crude reaction mixture is cooled and diluted with water/acetonitrile.
-
The desired ¹⁸F-labeled product is purified from unreacted [¹⁸F]fluoride and precursor by semi-preparative High-Performance Liquid Chromatography (HPLC).
5. Formulation:
-
The collected HPLC fraction containing the product is passed through a C18 cartridge to remove the HPLC solvents.
-
The final product is eluted from the cartridge with ethanol and formulated in a physiologically compatible solution (e.g., saline) for injection.
Protocol 2: Hypothetical Procedure for Labeling with this compound
This speculative protocol outlines the potential synthesis of an ¹⁸F-labeled prosthetic group from the title compound.
1. [¹⁸F]Fluoride Preparation:
-
Steps are identical to Protocol 1, resulting in a dried, activated [¹⁸F]fluoride complex.
2. Radiolabeling Reaction:
-
This compound (1-5 µL) is dissolved in anhydrous DMSO and added to the reaction vessel.
-
The mixture is heated to 90-110°C for 15 minutes to facilitate the nucleophilic substitution of iodide with [¹⁸F]fluoride.
3. Purification and Subsequent Use:
-
The resulting volatile product, [¹⁸F]-1-Fluoro-1-(trifluoromethoxy)tetrafluoroethane, would likely be purified via gas chromatography.
-
The purified prosthetic group would then be used in a subsequent reaction to label a target molecule, for example, by reacting with a deprotonated alcohol or amine.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed radiolabeling strategies.
Caption: Hypothetical workflow for producing a novel ¹⁸F-labeled prosthetic group.
Caption: Comparison of direct vs. prosthetic group ¹⁸F-labeling workflows.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, efficient, and economical synthesis of PET tracers in a droplet microreactor: application to O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Guide to Cross-Validating Experimental Results with Theoretical Models in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The convergence of experimental biology and computational modeling represents a paradigm shift in drug discovery. This guide provides a framework for the critical process of cross-validating experimental findings with theoretical predictions. By rigorously comparing in vitro results with in silico models, researchers can gain deeper insights into drug efficacy, mechanism of action, and potential resistance pathways, ultimately accelerating the development of novel therapeutics.
Quantitative Data Comparison: Bridging Theory and Experiment
A cornerstone of cross-validation is the direct comparison of quantitative data. The following table presents a subset of data inspired by large-scale studies that correlate genomic features and chemical properties with drug sensitivity. Here, we compare the experimentally measured half-maximal inhibitory concentration (IC50) values of selected anti-cancer drugs on various cancer cell lines with the predicted IC50 values from a machine learning model. Lower IC50 values indicate greater potency.
| Drug | Cell Line | Tissue Type | Experimental IC50 (μM) | Predicted IC50 (μM) |
| Erlotinib | A549 | Lung Cancer | 8.2 | 7.5 |
| BT-20 | Breast Cancer | 10.5 | 9.8 | |
| HT-29 | Colon Cancer | 12.1 | 11.3 | |
| Lapatinib | SK-BR-3 | Breast Cancer | 0.04 | 0.05 |
| MDA-MB-231 | Breast Cancer | 9.7 | 8.9 | |
| SW480 | Colon Cancer | 11.2 | 10.1 | |
| Sorafenib | HEPG2 | Liver Cancer | 4.6 | 5.1 |
| A498 | Kidney Cancer | 3.9 | 4.5 | |
| UO-31 | Kidney Cancer | 5.2 | 5.8 |
Note: The data presented here is illustrative and compiled from methodologies described in publicly available datasets. Actual experimental and predicted values may vary.
In a more focused example, a study on acridine/sulfonamide hybrids targeting topoisomerases provides a direct comparison between computational predictions (in silico) and experimental results (in vitro). Compound 8b was identified as a potent agent against several cancer cell lines.
| Compound | Target | In Silico Method | Predicted Binding Affinity (kcal/mol) | In Vitro Assay | Experimental IC50 (µM) |
| 8b | Topoisomerase I | Molecular Docking | -8.5 | Topo I Inhibition | 3.41 |
| HepG2 Cell Line | Cytotoxicity Assay | 14.51 | |||
| HCT-116 Cell Line | Cytotoxicity Assay | 9.39 | |||
| MCF-7 Cell Line | Cytotoxicity Assay | 8.83 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the cross-validation of drug efficacy.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Erlotinib)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for control (cells with vehicle, e.g., DMSO) and blank (medium only). Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compound in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Complex Biological and Experimental Processes
To facilitate a deeper understanding of the underlying biological mechanisms and experimental procedures, we provide diagrams generated using the DOT language.
Caption: The PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.
Caption: A typical workflow for high-throughput screening (HTS) in drug discovery.
A Tale of Two Fluorines: A Comparative Guide to Trifluoromethyl and Trifluoromethoxy Group Installation
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most impactful are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups, each capable of profoundly modulating a molecule's physicochemical and biological properties. This guide provides a comparative analysis of the synthetic strategies for installing these two pivotal moieties, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
At a Glance: Physicochemical Properties
The choice between a CF3 and an OCF3 group is often dictated by the desired impact on a molecule's properties. The trifluoromethoxy group is generally considered more lipophilic and a stronger electron-withdrawing group through resonance, while the trifluoromethyl group exerts a powerful inductive electron-withdrawing effect.[1]
| Property | Trifluoromethyl (CF3) | Trifluoromethoxy (OCF3) | Reference |
| Hansch Lipophilicity Parameter (π) | +0.88 | +1.04 | [1] |
| Hammett Meta Constant (σm) | +0.43 | +0.38 | |
| Hammett Para Constant (σp) | +0.54 | +0.35 |
Synthetic Strategies: A Comparative Overview
The installation of CF3 and OCF3 groups can be broadly categorized into nucleophilic, electrophilic, and radical approaches. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.
Nucleophilic Approaches
Nucleophilic methods involve the introduction of a "CF3-" or "OCF3-" equivalent.
For Trifluoromethyl (CF3) Installation: A common method is the copper-catalyzed trifluoromethylation of aryl halides or boronic acids using reagents like (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[2][3]
For Trifluoromethoxy (OCF3) Installation: Nucleophilic trifluoromethoxylation is more challenging due to the instability of the OCF3- anion.[1] Reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASOF3) can be used to deliver the OCF3 nucleophile.[4]
Electrophilic Approaches
Electrophilic methods utilize reagents that deliver a "CF3+" or "OCF3+" equivalent.
For Trifluoromethyl (CF3) Installation: Hypervalent iodine reagents, such as Togni's reagents, are widely used for the electrophilic trifluoromethylation of a variety of nucleophiles, including β-ketoesters and silyl enol ethers.
For Trifluoromethoxy (OCF3) Installation: The direct electrophilic trifluoromethoxylation of phenols can be achieved using hypervalent iodine reagents, though competitive C-trifluoromethylation can be a side reaction.[1][5]
Radical Approaches
Radical methods generate a CF3 or OCF3 radical that can then react with the substrate.
For Trifluoromethyl (CF3) Installation: Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from sources like CF3I or Togni's reagents under mild conditions.[6]
For Trifluoromethoxy (OCF3) Installation: Visible-light photoredox catalysis can also be employed for trifluoromethoxylation, offering a milder alternative to traditional methods.[7]
Comparative Synthesis Data
The following tables provide a comparative look at the installation of CF3 and OCF3 groups on similar aromatic substrates. It is important to note that the data is compiled from different literature sources and direct, side-by-side comparisons under identical conditions are scarce. The examples were chosen to be as representative as possible.
Table 1: Trifluoromethylation and Trifluoromethoxylation of Aryl Halides/Boronic Acids
| Entry | Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 4-Iodoanisole | TMSCF3, CsF | CuI, 1,10-phenanthroline, DMF, 80 °C | 4-(Trifluoromethyl)anisole | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | CF3SO2Na, TBHP | Cu(OAc)2, 1,10-phenanthroline, DMSO, rt | 4-(Trifluoromethyl)anisole | 78 | [3] |
| 3 | 4-Iodoanisole | AgOCF3 | Cu(OTf)2, 1,10-phenanthroline, NMP, 120 °C | 4-(Trifluoromethoxy)anisole | 65 | |
| 4 | 4-Methoxyphenol | Togni's Reagent II, Cs2CO3 | CHCl3, rt | 4-(Trifluoromethoxy)anisole | 15 | [8] |
Table 2: Electrophilic Installation on Phenols
| Entry | Substrate | Reagent(s) | Conditions | Product(s) | Yield (%) | Reference |
| 1 | 4-tert-Butylphenol | Togni's Reagent II | NaH, 18-crown-6, THF, rt | 2-Trifluoromethyl-4-tert-butylphenol | 55 | [5] |
| 2 | 2,4,6-Trimethylphenol | Togni's Reagent II | NaH, 18-crown-6, THF, rt | 1,3,5-Trimethyl-2-(trifluoromethoxy)benzene | Byproduct | [5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid[2]
General Procedure for the Oxidative Trifluoromethylation of Aryl Boronic Acids.
-
To a test tube equipped with a magnetic stir bar, add 250 mg of 4Å powdered molecular sieves and cesium fluoride (304 mg, 2.0 mmol, 2.0 equiv).
-
Seal the vessel with a Teflon-lined septum, evacuate, and flame-dry under vacuum until the sieves are fully activated.
-
Allow the test tube to cool to room temperature, then backfill with argon.
-
To a separate vial, add 1,10-phenanthroline (198 mg, 1.1 mmol, 1.1 equiv), copper(II) acetate (181 mg, 1.0 mmol, 1.0 equiv), and the aryl boronic acid (1.0 mmol, 1.0 equiv).
-
Add the solid mixture to the reaction vessel, followed by the trifluoromethylating reagent (e.g., TMSCF3, 1.5 mmol, 1.5 equiv) and solvent (e.g., DMF, 5 mL).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Trifluoromethoxylation of a Phenol using a Hypervalent Iodine Reagent[5]
General Procedure for the Reaction of a Phenol with a Togni Reagent.
-
To a flame-dried Schlenk flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv).
-
Wash the sodium hydride with dry hexanes (3 x 5 mL) and decant the supernatant.
-
Add a solution of the phenol (1.0 equiv) in dry THF (0.2 M) to the sodium hydride at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.1 equiv) and 18-crown-6 (1.1 equiv) in dry THF (0.2 M).
-
Add the solution of the Togni reagent to the sodium phenoxide solution at room temperature.
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate typical workflows for the installation of CF3 and OCF3 groups.
Caption: A typical workflow for copper-catalyzed trifluoromethylation.
Caption: A general workflow for electrophilic trifluoromethoxylation of phenols.
Decision Making: CF3 vs. OCF3
The choice between installing a trifluoromethyl or a trifluoromethoxy group is a critical decision in the design of new molecules. The following diagram outlines some of the key considerations.
Caption: Decision tree for selecting between CF3 and OCF3 groups.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Analysis of Compounds Synthesized with 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane Reveals Limited Biological Activity Data
A comprehensive review of scientific literature reveals a notable absence of publicly available data on the biological activity of compounds directly synthesized from 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. Despite the growing interest in fluorinated molecules in medicinal chemistry, this specific reagent has not been extensively documented as a precursor for biologically active agents in accessible research.
While the trifluoromethoxy (-OCF₃) group is of significant interest in drug discovery for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules, specific examples of its incorporation using this compound to create and test bioactive compounds are not detailed in the reviewed literature. Searches for direct derivatives and their pharmacological screenings have not yielded the specific quantitative data required for a comparative guide.
The broader landscape of fluorinated compounds, however, shows significant research and development. Studies on various trifluoromethylated compounds demonstrate a wide range of biological activities, underscoring the importance of fluorine in modern pharmaceuticals.
General Biological Activities of Other Trifluoromethylated Compounds:
-
Anticancer Properties: Numerous trifluoromethyl-containing molecules have been investigated for their efficacy against various cancer cell lines. For instance, certain trifluoromethyl thioxanthone derivatives have shown potent activity against HeLa cells.[1][2]
-
Antimicrobial and Antiviral Effects: The introduction of trifluoromethyl groups has been a successful strategy in the development of antimicrobial and antiviral drugs. Research on trifluoromethylated sesquiterpenoids has indicated their potential as antiviral and antimicrobial agents.[3]
-
Enzyme Inhibition: Trifluoromethylated compounds have been designed as potent and selective enzyme inhibitors. For example, some derivatives have shown promising results as COX-2 inhibitors, suggesting potential anti-inflammatory applications.[1][2]
-
Central Nervous System Activity: The unique properties of the trifluoromethyl group have been exploited to create CNS-active agents with improved pharmacokinetic profiles.
Experimental Approaches in the Study of Trifluoromethylated Compounds
The evaluation of trifluoromethylated compounds typically involves a standard battery of in vitro and in vivo assays to determine their biological activity and therapeutic potential.
General Experimental Workflow:
Below is a generalized workflow representing the typical path from synthesis to biological evaluation for novel chemical entities, including fluorinated compounds.
Caption: A generalized workflow for the discovery and development of new bioactive compounds.
At present, there is a significant gap in the scientific literature regarding the specific biological activities of compounds synthesized using this compound. Researchers and drug development professionals interested in this area may find more utility in exploring the broader field of trifluoromethyl and trifluoromethoxy-containing compounds for which extensive biological data is available. Future research may yet uncover the potential of derivatives from this particular starting material, but for now, a direct comparative analysis is not feasible based on current knowledge.
References
No Peer-Reviewed Efficacy Data Currently Available for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
A comprehensive review of peer-reviewed scientific literature reveals a lack of available data on the efficacy of the chemical compound 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. Consequently, a detailed comparison guide with quantitative data and experimental protocols as requested cannot be constructed at this time.
While the specific compound has not been the subject of published efficacy studies, an analysis of its structural components can offer some insight into its potential areas of interest for researchers, scientists, and drug development professionals. The molecule combines a tetrafluoroethane backbone with a trifluoromethoxy group and an iodine atom. These features are individually recognized for their roles in modulating the properties of bioactive molecules.
The Role of Fluorine in Drug Discovery
The presence of fluorine and fluorinated groups, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy in modern drug design.[1][2][3] The introduction of these groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.
Key effects of trifluoromethyl and related fluoroalkyl groups include:
-
Increased Lipophilicity: This can enhance membrane permeability and absorption.[4]
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins.[4]
-
Modulation of pKa: This can affect the ionization state of a molecule, influencing its solubility and ability to interact with its target.[3]
Over 20% of all modern pharmaceuticals contain at least one fluorine atom, underscoring the importance of this element in drug development.[2] A significant number of FDA-approved drugs incorporate a trifluoromethyl group, highlighting its value in creating effective therapeutic agents.[5]
Potential Significance of the Iodo Group
While the search did not yield specific information on the iodo-substituted tetrafluoroethane derivative , iodine-containing molecules have various applications in the biomedical field, including as contrast agents and in the synthesis of radiolabeled compounds for imaging studies.
Tetrafluoroethane Backbone
The 1,1,1,2-tetrafluoroethane (HFC-134a) component is a well-characterized hydrofluorocarbon.[6][7] It is known for its use as a refrigerant and a propellant in medical aerosols, such as metered-dose inhalers, with a considerable amount of safety data available from these applications.[8][9] Its properties as a potential solvent in chemical reactions have also been explored.[10]
Conclusion
While the specific efficacy of this compound remains uninvestigated in the available peer-reviewed literature, its chemical structure suggests potential for applications in medicinal chemistry, leveraging the known benefits of fluorination. Further research would be required to determine its biological activity, efficacy, and safety profile, and to compare it with other potential alternatives.
Below is a conceptual workflow for the initial screening of a novel fluorinated compound, which could be applied to this compound should it become a subject of future research.
Caption: Conceptual workflow for pre-clinical evaluation of a novel compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 3. jelsciences.com [jelsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 7. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DSpace [iris.who.int]
- 9. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS RN: 139604-89-0), this document outlines the necessary procedures for researchers, scientists, and drug development professionals. The following step-by-step guidance is designed to ensure the safe and compliant handling of this halogenated compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. In the event of a spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Based on its chemical structure (a halogenated alkane), this compound should be treated as a hazardous waste.
-
Under RCRA, this compound would likely be classified as a halogenated organic compound.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to confirm the specific waste codes.
-
-
Containerization and Labeling:
-
Collect all waste containing this compound in a dedicated, properly sealed, and clearly labeled waste container.
-
The label should include the full chemical name, "this compound," the CAS number "139604-89-0," the words "Hazardous Waste," and any other information required by your institution and local regulations.
-
-
Segregation of Waste:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent violent reactions.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal company. The most probable method of disposal for this type of compound is high-temperature incineration at a licensed facility.[3]
-
Quantitative Data
No specific quantitative data regarding disposal limits or concentrations for this compound were found in the available resources. All quantities of this substance should be treated as hazardous waste.
| Parameter | Value | Source |
| EPA Hazardous Waste Code | To be determined by institutional EHS, likely falls under F-listed wastes (halogenated solvents) | [2][4] |
| Recommended Disposal Method | High-Temperature Incineration | [3] |
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The recommended procedure is to follow established hazardous waste management protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. The following procedures are based on available data for structurally similar halogenated ethers and iodinated compounds. A comprehensive, substance-specific risk assessment is imperative before commencing any work.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to PPE is mandated. The following table summarizes the recommended PPE based on the potential hazards associated with similar halogenated compounds, which include respiratory, skin, and eye irritation, as well as potential central nervous system effects.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Respiratory Protection | Full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges. | Halogenated ethers can cause respiratory depression and irritation. A full-face respirator provides a higher protection factor and also protects the eyes and face from splashes. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber), chemical-resistant apron or coveralls, and closed-toe shoes. | To prevent skin contact, which may cause irritation or dermatitis. Impervious clothing is necessary to protect against splashes. |
| Hand Protection | Double gloving with compatible chemical-resistant gloves. | Provides an extra layer of protection in case of a tear or puncture in the outer glove. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spill Management: In the event of a spill, evacuate the area immediately. For a small spill, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan:
This compound and any contaminated materials should be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound separately from other waste streams.
-
Containerization: Use clearly labeled, sealed, and non-reactive containers for waste storage.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Some specialized companies may offer iodine recycling services for iodinated waste streams.[1][2]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Logical Relationship of Safety Measures
The following diagram illustrates the interconnectedness of the key safety pillars when working with hazardous chemicals like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
